2-Azaspiro[4.6]undecane
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-azaspiro[4.6]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-4-6-10(5-3-1)7-8-11-9-10/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUUEEXDJGLCLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632514 | |
| Record name | 2-Azaspiro[4.6]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184-14-5 | |
| Record name | 2-Azaspiro[4.6]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Azaspiro[4.6]undecane
This guide provides a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) spectral analysis of 2-azaspiro[4.6]undecane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for characterizing this spirocyclic amine, a structural motif of increasing interest in medicinal chemistry.
Introduction: The Significance of 2-Azaspiro[4.6]undecane
Spirocyclic systems, characterized by two rings sharing a single carbon atom, are gaining prominence in drug design due to their inherent three-dimensionality and conformational rigidity. 2-Azaspiro[4.6]undecane, with its fused five-membered and seven-membered rings, presents a unique scaffold that can orient substituents in distinct vectors, making it a valuable building block for novel therapeutics.[1][2] Elucidating its precise structure and stereochemistry is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose.
This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra of 2-azaspiro[4.6]undecane, drawing upon data from structurally related compounds and foundational NMR principles. We will explore the expected chemical shifts, coupling constants, and the influence of the spirocyclic framework on the spectral features.
Predicted ¹H and ¹³C NMR Spectral Characteristics
While specific experimental data for 2-azaspiro[4.6]undecane is not widely published, we can predict its NMR spectra with a high degree of confidence by analyzing data from analogous spiro compounds.[3] The structure and numbering scheme for 2-azaspiro[4.6]undecane are presented below.
Caption: Structure and numbering of 2-azaspiro[4.6]undecane.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 2-azaspiro[4.6]undecane is expected to be complex due to the number of chemically non-equivalent methylene protons and their intricate spin-spin coupling patterns. The presence of the nitrogen atom will also influence the chemical shifts of adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-Azaspiro[4.6]undecane
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H1, H3 | 2.5 - 3.0 | Multiplets | Protons adjacent to the nitrogen atom are deshielded. |
| NH | 1.0 - 3.0 | Broad singlet | The chemical shift is highly dependent on solvent and concentration.[4][5] |
| H4 | 1.6 - 1.9 | Multiplet | Aliphatic protons on the five-membered ring. |
| H6, H11 | 1.4 - 1.7 | Multiplets | Aliphatic protons on the seven-membered ring. |
| H7, H8, H9, H10 | 1.2 - 1.6 | Overlapping Multiplets | Aliphatic protons on the seven-membered ring, likely to show significant signal overlap. |
Note: These are estimated values and may vary based on the solvent and experimental conditions.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide crucial information about the carbon framework. The spiro carbon (C5) is expected to have a characteristic chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Azaspiro[4.6]undecane
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1, C3 | 45 - 55 | Carbons bonded to the nitrogen atom. |
| C5 (spiro) | 60 - 70 | The quaternary spiro carbon is typically deshielded. |
| C4 | 30 - 40 | Aliphatic carbon in the five-membered ring. |
| C6, C11 | 35 - 45 | Aliphatic carbons in the seven-membered ring adjacent to the spiro center. |
| C7, C10 | 25 - 35 | Aliphatic carbons in the seven-membered ring. |
| C8, C9 | 20 - 30 | Aliphatic carbons in the seven-membered ring. |
Note: These are estimated values and may vary based on the solvent and experimental conditions.
Experimental Protocol for NMR Analysis
A robust experimental protocol is essential for obtaining high-quality NMR data. The following steps outline a self-validating workflow for the analysis of 2-azaspiro[4.6]undecane.
Caption: Experimental workflow for NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of 2-azaspiro[4.6]undecane.
-
Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in a 5 mm NMR tube to a final volume of 0.6 mL.
-
Add tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters (e.g., pulse width, relaxation delay) to ensure accurate integration.
-
-
¹³C NMR and DEPT Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ will appear as positive signals, while CH₂ will be negative).
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, aiding in the assignment of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
The Causality Behind Experimental Choices
The selection of this comprehensive suite of NMR experiments is driven by the need to unambiguously determine the structure of 2-azaspiro[4.6]undecane.
-
¹H NMR provides the initial overview of the proton environment.
-
¹³C NMR reveals the carbon backbone.
-
DEPT-135 is a critical and efficient method for determining the multiplicity of carbon signals, which can be ambiguous in a standard ¹³C spectrum.
-
COSY is indispensable for tracing the connectivity of protons within the five- and seven-membered rings.
-
HSQC provides a direct link between the proton and carbon spectra, simplifying the assignment process.
-
HMBC is the key to confirming the overall connectivity of the molecule, especially around the spiro center and the nitrogen atom.
This multi-faceted approach creates a self-validating system where the data from each experiment corroborates the others, leading to a confident and complete structural elucidation.
Conformational Dynamics and Stereochemistry
The seven-membered ring of 2-azaspiro[4.6]undecane is flexible and can adopt multiple conformations. This conformational flexibility can lead to broadened NMR signals or the observation of multiple sets of signals at low temperatures. Variable temperature (VT) NMR studies can be employed to investigate these dynamic processes.
Furthermore, if the molecule is chiral, the protons within a methylene group can become diastereotopic and exhibit distinct chemical shifts and couplings. Advanced NMR techniques, such as the use of chiral solvating agents, can be used to determine the enantiomeric purity of the sample.[6]
Conclusion
The NMR spectral analysis of 2-azaspiro[4.6]undecane, while potentially complex, can be systematically approached through a combination of one- and two-dimensional NMR experiments. By leveraging predictive analysis based on related structures and employing a comprehensive experimental workflow, researchers can fully characterize this important spirocyclic scaffold. This detailed structural information is a critical prerequisite for understanding its chemical reactivity and its potential applications in medicinal chemistry and materials science.
References
- S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar. (n.d.).
- AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. (2005, October 14). HETEROCYCLES, 65(12), 2901.
-
New synthesis of tetraoxaspirododecane-diamines and tetraoxazaspirobicycloalkanes - RSC Publishing. (2019, September 23). Retrieved January 24, 2026, from [Link]
- Novel synthesis of 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. (n.d.).
-
Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Spiro[4.6]undecane | C11H20 | CID 13226651 - PubChem - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
2-azaspiro[4.6]undecane (C10H19N) - PubChemLite. (n.d.). Retrieved January 24, 2026, from [Link]
-
Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines | Journal of the American Chemical Society. (2025, September 29). Retrieved January 24, 2026, from [Link]
-
Absolute Configuration and Conformational Study of Psammaplysins A and B from the Balinese Marine Sponge Aplysinella strongylata | Request PDF - ResearchGate. (2025, August 7). Retrieved January 24, 2026, from [Link]
-
1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3 - Pure. (1975, January 1). Retrieved January 24, 2026, from [Link]
-
The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1 | The Journal of Organic Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]
-
Ceratinadins E and F, New Bromotyrosine Alkaloids from an Okinawan Marine Sponge Pseudoceratina sp - PMC - NIH. (2018, November 23). Retrieved January 24, 2026, from [Link]
-
2-Azaspiro[4.6]undecan-3-one | C10H17NO | CID 23336699 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]
-
Table of Contents - The Royal Society of Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved January 24, 2026, from [Link]
-
NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023, November 23). Retrieved January 24, 2026, from [Link]
-
Synthesis and Properties of (1R(S),5R(S),7R(S),8R(S))-1,8-Bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl: Reduction-Re - Semantic Scholar. (2023, July 15). Retrieved January 24, 2026, from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved January 24, 2026, from [Link]
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
-
Computational NMR Study of Benzothienoquinoline Heterohelicenes - MDPI. (2024, July 15). Retrieved January 24, 2026, from [Link]
-
Video: NMR Spectroscopy Of Amines - JoVE. (2025, May 22). Retrieved January 24, 2026, from [Link]
-
Lecture - 6 15 N NMR in Heterocyclic Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]
-
“In tube” NMR procedure for analysis of Chiral alcohols and amines - RSC Blogs. (2011, June 16). Retrieved January 24, 2026, from [Link]
Sources
Mass Spectrometry of 2-Azaspiro[4.6]undecane Derivatives: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-azaspiro[4.6]undecane derivatives. This class of compounds, characterized by a spirocyclic system containing a nitrogenous five-membered ring and a seven-membered carbocyclic ring, is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. Understanding their behavior under mass spectrometric conditions is crucial for their identification, characterization, and quantification in complex matrices.
This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of mass spectrometry. We will delve into the core principles of ionization and fragmentation as they apply to this specific scaffold, provide practical experimental protocols, and illustrate key concepts with detailed diagrams.
Introduction: The Significance of the 2-Azaspiro[4.6]undecane Scaffold
The 2-azaspiro[4.6]undecane core is a key structural motif found in a variety of pharmacologically active compounds. Its unique three-dimensional architecture imparts specific conformational properties that can influence biological activity and pharmacokinetic profiles. As such, the ability to accurately analyze these molecules by mass spectrometry is paramount for advancing drug discovery programs. Mass spectrometry serves as a powerful tool for confirming molecular weight, elucidating structure through fragmentation analysis, and quantifying these derivatives in biological fluids and tissues.
Ionization Techniques for 2-Azaspiro[4.6]undecane Derivatives
The choice of ionization technique is critical for the successful mass spectrometric analysis of 2-azaspiro[4.6]undecane derivatives. The presence of a basic nitrogen atom in the azaspiro ring system makes these compounds particularly amenable to ionization methods that involve protonation.
Electrospray Ionization (ESI)
Electrospray ionization (ESI) is the most common and effective ionization method for 2-azaspiro[4.6]undecane derivatives, especially when coupled with liquid chromatography (LC-ESI-MS). The basic nitrogen atom is readily protonated in the acidic mobile phases typically used in reversed-phase chromatography, leading to the formation of a stable [M+H]⁺ ion.
Causality behind Experimental Choices: The acidic conditions of the mobile phase (e.g., using formic acid or acetic acid as an additive) serve a dual purpose: they ensure good chromatographic peak shape for these basic compounds and facilitate efficient protonation in the ESI source, leading to enhanced sensitivity.
Atmospheric Pressure Chemical Ionization (APCI)
Atmospheric pressure chemical ionization (APCI) is another viable technique, particularly for less polar derivatives that may not be as efficiently ionized by ESI. APCI is a gas-phase ionization technique that can also readily produce protonated molecules [M+H]⁺.
Electron Ionization (EI)
Electron ionization (EI) is typically employed for volatile and thermally stable compounds, often in conjunction with gas chromatography (GC-MS). While some smaller, less functionalized 2-azaspiro[4.6]undecane derivatives may be amenable to GC-MS analysis, derivatization may be necessary to improve volatility and thermal stability. EI is a high-energy ionization technique that induces extensive fragmentation, providing detailed structural information but often resulting in a weak or absent molecular ion peak.[1][2]
Fragmentation Pathways of 2-Azaspiro[4.6]undecane Derivatives
The fragmentation of 2-azaspiro[4.6]undecane derivatives in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. The fragmentation patterns are largely dictated by the charge location (the protonated nitrogen atom) and the stability of the resulting fragment ions.
General Fragmentation Principles
The protonated nitrogen atom in the 2-azaspiro[4.6]undecane core directs fragmentation through several key pathways. The most common fragmentation reactions involve cleavages of the bonds alpha and beta to the nitrogen atom, as well as ring-opening reactions of both the five-membered and seven-membered rings. The stability of the resulting carbocations and neutral losses plays a significant role in determining the predominant fragmentation pathways.
Characteristic Fragmentation Pathways
A detailed examination of the 2-azaspiro[4.6]undecane scaffold suggests several predictable fragmentation pathways upon collision-induced dissociation (CID) of the [M+H]⁺ ion.
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines. This can lead to the formation of a stable iminium ion.
-
Ring Opening of the Pyrrolidine Ring: The five-membered ring containing the nitrogen can undergo cleavage, leading to the loss of small neutral molecules.
-
Cleavage of the Spirocyclic System: The spirocyclic nature of the molecule can lead to complex rearrangements and cleavages that are diagnostic for this class of compounds.
-
Loss of Substituents: Substituents on the azaspiro core will have a significant impact on the fragmentation pattern, often being lost as neutral molecules or directing fragmentation pathways.
The following diagram illustrates a plausible fragmentation pathway for a generic 2-azaspiro[4.6]undecane derivative.
Caption: Plausible fragmentation pathways for 2-azaspiro[4.6]undecane derivatives.
Experimental Protocols
The following protocols provide a starting point for the analysis of 2-azaspiro[4.6]undecane derivatives by LC-MS/MS. Optimization will be necessary based on the specific compound and matrix.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of the 2-azaspiro[4.6]undecane derivative in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Serial Dilutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to create calibration standards.
-
Biological Matrix Samples (e.g., Plasma):
-
Thaw plasma samples on ice.
-
Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
LC-MS/MS Method
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (Triple Quadrupole):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Acquisition:
-
Full Scan (MS1): Acquire full scan data from m/z 100-1000 to determine the precursor ion ([M+H]⁺) of the target analyte.
-
Product Ion Scan (MS2): Fragment the precursor ion using a range of collision energies to identify the major product ions.
-
Multiple Reaction Monitoring (MRM): For quantification, set up MRM transitions using the most intense and specific precursor-to-product ion transitions.
The following diagram illustrates a typical LC-MS/MS workflow for the analysis of 2-azaspiro[4.6]undecane derivatives.
Caption: A typical LC-MS/MS workflow for 2-azaspiro[4.6]undecane derivative analysis.
Data Interpretation and Structural Elucidation
The interpretation of mass spectra of 2-azaspiro[4.6]undecane derivatives requires a systematic approach.
-
Confirm the Molecular Weight: The [M+H]⁺ ion in the full scan spectrum confirms the molecular weight of the compound.
-
Analyze the Product Ion Spectrum: The product ion spectrum reveals the fragmentation pattern. By assigning structures to the major fragment ions, it is possible to deduce the structure of the parent molecule. High-resolution mass spectrometry (HRMS) can be invaluable for determining the elemental composition of precursor and product ions, which greatly aids in structural elucidation.[3][4]
-
Consider Isomeric Differentiation: Mass spectrometry can sometimes differentiate between isomers based on their unique fragmentation patterns or chromatographic retention times.
Conclusion
Mass spectrometry is an indispensable technique for the analysis of 2-azaspiro[4.6]undecane derivatives. This guide has provided a comprehensive overview of the key considerations for method development, including ionization techniques, fragmentation analysis, and experimental protocols. By applying the principles outlined herein, researchers can confidently identify, characterize, and quantify these important molecules, thereby accelerating the pace of drug discovery and development.
References
-
Berdonosov, D. V., et al. (2022). Phosphorus–nitrogen compounds. Part 42. The comparative syntheses of 2-cis-4-ansa(N/O) and spiro(N/O) cyclotetraphosphazene derivatives: spectroscopic and crystallographic characterization, antituberculosis and cytotoxic activity studies. New Journal of Chemistry. [Link]
-
D'Amen, C. S., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Krasavin, M., et al. (2021). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
-
Lowe, J. T., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Chemical Neuroscience. [Link]
-
PubChem. (n.d.). 2-Azaspiro[4.5]decane. [Link]
-
Shtamburg, V. G., et al. (2020). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Chemistry of Heterocyclic Compounds. [Link]
-
Tse, E. G., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]
- U.S. Patent No. US10364232B2. (2019). Antibacterial compounds.
-
Yu, C. K., & MacLean, D. B. (1970). Mass Spectra of Spirobenzylisoquinoline Alkaloids. Canadian Journal of Chemistry. [Link]
-
Zare, R. N., et al. (2023). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. [Link]
-
Zubenko, A. A., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Phosphorus–nitrogen compounds. Part 42. The comparative syntheses of 2-cis-4-ansa(N/O) and spiro(N/O) cyclotetraphosphazene derivatives: spectroscopic and crystallographic characterization, antituberculosis and cytotoxic activity studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Synthesis of Novel Azaspiro[4.6]undecane Analogs: A Guide for Drug Development Professionals
An In-Depth Technical Guide for Medicinal Chemists
Foreword: The Strategic Value of Three-Dimensional Scaffolds
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. We have moved beyond the era of "flat" molecules, recognizing that three-dimensional complexity is a hallmark of successful therapeutics. Spirocyclic systems, particularly aza-spirocycles, have emerged as privileged scaffolds due to their rigid conformational pre-organization, which can enhance binding affinity and selectivity for biological targets while improving physicochemical properties. The azaspiro[4.6]undecane core, featuring a fused pyrrolidine and azepane ring system, represents a compelling starting point for the design of next-generation therapeutics. This guide provides an in-depth exploration of the synthesis, derivatization, and therapeutic potential of this versatile scaffold, grounded in field-proven insights and authoritative research.
The Azaspiro[4.6]undecane Core: A Structural and Strategic Analysis
The azaspiro[4.6]undecane framework is a bicyclic heterocyclic system where a five-membered ring and a seven-membered ring are joined by a single common carbon atom—the spiro center. The "aza" designation indicates the presence of at least one nitrogen atom within this framework, which serves as a crucial handle for chemical modification and as a key interaction point with biological targets.
The strategic advantages of this scaffold are rooted in its distinct topology:
-
Three-Dimensional Vectoriality: Unlike planar aromatic systems, the spirocyclic core projects substituents into distinct vectors in 3D space. This allows for a more precise and comprehensive exploration of the target's binding pocket, potentially leading to novel interactions and enhanced potency.
-
Conformational Rigidity: The spirocyclic fusion restricts the rotational freedom of the rings, reducing the entropic penalty upon binding to a target protein. This pre-organization can translate directly to higher binding affinity.
-
Novel Chemical Space: The non-planar structure provides access to novel chemical space, offering a pathway to develop intellectual property and circumvent existing patents.
-
Improved Physicochemical Properties: The introduction of sp³-rich spirocenters can lead to improved solubility, reduced lipophilicity, and better metabolic stability compared to their flatter aromatic counterparts.[1]
Core Synthetic Strategies: Building the Azaspiro[4.6]undecane Framework
The construction of the azaspiro[4.6]undecane skeleton is a non-trivial synthetic challenge that requires careful planning. Several robust strategies have been developed, each with its own merits and ideal use cases. The choice of a synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Key Synthetic Disconnections and Methodologies
The primary challenge lies in the stereocontrolled formation of the quaternary spiro-center and the construction of the seven-membered azepane ring. Below, we dissect some of the most effective approaches cited in the literature.
A prevalent and powerful approach involves forming one of the rings onto a pre-existing cyclic precursor. Domino or cascade reactions, which form multiple bonds in a single operation, are particularly efficient.
-
Causality in Experimental Design: This approach is favored for its atom economy and ability to rapidly build molecular complexity. For instance, a domino Michael/Mannich sequence can be employed to construct the core from acyclic or monocyclic precursors in a highly convergent manner.[2] The choice of catalysts and reaction conditions is critical to control the stereoselectivity of the newly formed chiral centers.
Ring-closing metathesis is an exceptionally powerful tool for the formation of medium-sized rings, such as the azepane moiety in the azaspiro[4.6]undecane system.
-
Expert Insight: The success of an RCM strategy hinges on the design of the diene precursor. The positioning of the terminal alkenes and the choice of the ruthenium catalyst (e.g., Grubbs' catalysts) are paramount. This method offers excellent functional group tolerance, allowing for the synthesis of complex, decorated scaffolds that might be incompatible with other synthetic methods.
This strategy is particularly effective for constructing the five-membered pyrrolidine ring. It typically involves the reaction of an azomethine ylide with a dipolarophile.
-
Mechanistic Consideration: The azomethine ylide can be generated in situ from various precursors. The reaction's regioselectivity and stereoselectivity can be controlled by the nature of the substituents on both the ylide and the dipolarophile, offering a modular approach to a variety of analogs.[3]
Visualizing the Synthetic Workflow
The following diagram outlines a generalized workflow for the discovery and development of novel azaspiro[4.6]undecane analogs, from initial synthetic design to biological evaluation.
Sources
Methodological & Application
rhodium-catalyzed cyclopropanation for azaspiro[n.2]alkanes
Rhodium-catalyzed cyclopropanation stands as a robust, reliable, and highly stereoselective method for accessing valuable azaspiro[n.2]alkane building blocks. The exceptional control imparted by chiral dirhodium paddlewheel catalysts allows for the predictable synthesis of these complex three-dimensional structures, which are of high importance to drug development professionals. As the field advances, we anticipate further developments in catalyst design for even greater efficiency, the use of flow chemistry to enhance safety and scalability, and the emergence of complementary biocatalytic methods to broaden the synthetic toolkit. [2][20]
References
-
Doyle, M. P., et al. (2010). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health. [Link]
-
Davies, H. M. L., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ResearchGate. [Link]
-
Davies, H. M. L., et al. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]
-
Wikipedia. Metal-catalyzed cyclopropanations. [Link]
-
Fokin, V. V., et al. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
Davies, H. M. L. (2018). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Emory University ETD. [Link]
-
Doyle, M. P., et al. (2010). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. [Link]
-
Davies, H. M. L., et al. (1996). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Journal of the American Chemical Society. [Link]
-
Rodriguez, K. (2019). Diazo Chemistry. Baran Group Meeting, Scripps Research. [Link]
-
Davies, H. M. L., et al. (2020). Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System. Organic Process Research & Development. [Link]
-
Creary, X. TOSYLHYDRAZONE SALT PYROLYSES: PHENYLDIAZOMETHANES. Organic Syntheses. [Link]
- Poechlauer, P. (2020). Process for the preparation of cyclopropane compounds using diazo-compounds.
-
Dodani, S. C., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]
-
Wang, J., et al. (2021). Diastereodivergent synthesis of cyclopropanes via on-water [2 + 1] annulations of diazo compounds with electron-deficient alkenes. Green Chemistry. [Link]
-
Davies, H. M. L., et al. (2013). Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates. Organometallics. [Link]
-
MSDS Diazo 1 51 042209. [Link]
-
Material Safety Data Sheet - Diazo Red RC. Cole-Parmer. [Link]
-
Arnold, F. H., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ResearchGate. [Link]
-
Al-Zoubi, R. M., et al. (2011). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry. [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. RSC Advances. [Link]
-
Davies, H. M. L. (2012). New Advances in Asymmetric Cyclopropanation and Drug Discoveries Using Dirhodium(II) Tetracarboxylates. Emory Theses and Dissertations. [Link]
-
Le-Huu, S., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]
-
Wikipedia. Cyclopropanation. [Link]
-
Arnold, F. H., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]
-
Davies, H. M. L., & Bruendl, M. M. (2004). Dirhodium Tetraprolinate-Catalyzed Asymmetric Cyclopropanations with High Turnover Numbers. Organic Letters. [Link]
-
Arnold, F. H., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. PubMed. [Link]
-
Davies, H. M. L., & Hansen, T. (2001). Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization. Accounts of Chemical Research. [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy. National Institutes of Health. [Link]
-
Wang, B., et al. (2018). Access to π-conjugated azaindole derivatives via rhodium(iii)-catalyzed cascade reaction of azaindoles and diazo compounds. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Researcher's Guide to Characterizing 2-Azaspiro[4.6]undecane Analogs as GPCR Modulators
Abstract
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of currently approved drugs.[1][2][3] The immense therapeutic potential of modulating GPCR activity has driven the exploration of novel chemical scaffolds. Among these, spirocyclic systems, such as 2-azaspiro[4.6]undecane, have emerged as promising frameworks in drug discovery due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.[4] This guide provides a comprehensive overview and detailed protocols for the pharmacological characterization of 2-azaspiro[4.6]undecane analogs as modulators of GPCRs. We will delve into the foundational principles of GPCR signaling, followed by step-by-step methodologies for essential in vitro assays, including radioligand binding, and functional assays measuring second messenger accumulation (cAMP and calcium mobilization). This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this novel class of compounds in targeting GPCRs for therapeutic intervention.
Introduction: The Rationale for Targeting GPCRs with Novel Spirocyclic Scaffolds
GPCRs are integral membrane proteins that play a pivotal role in a vast array of physiological processes, making them highly attractive targets for drug discovery.[1][5] They transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins.[6][7][8] The diversity of GPCRs and their involvement in numerous diseases, including those of the central nervous system, cardiovascular system, and metabolic disorders, underscores the continued need for novel ligands with improved therapeutic profiles.[1][3][9]
The 2-azaspiro[4.6]undecane scaffold is a compelling starting point for the design of novel GPCR modulators. Spirocyclic structures, characterized by two rings sharing a single carbon atom, offer a rigid, three-dimensional framework. This structural rigidity can reduce the entropic penalty upon binding to a target receptor, potentially leading to higher affinity. Furthermore, the defined spatial arrangement of substituents on the spirocyclic core allows for precise exploration of the receptor's binding pocket, which can enhance selectivity for a specific GPCR subtype.[4] The exploration of such novel chemical matter is crucial for identifying ligands with unique pharmacological properties, such as allosteric modulation or biased agonism, which offer the potential for more refined therapeutic effects with fewer side effects.[10][11]
This guide will walk you through a systematic approach to characterize the interaction of 2-azaspiro[4.6]undecane analogs with a target GPCR, from initial binding assessment to the elucidation of their functional consequences on downstream signaling pathways.
Foundational Concepts: GPCR Signaling Pathways
A fundamental understanding of GPCR signaling is essential for designing and interpreting experiments. Upon ligand binding, a GPCR undergoes a conformational change, enabling it to act as a guanine nucleotide exchange factor (GEF) for its cognate G protein.[7] This catalyzes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer. Both Gα-GTP and Gβγ can then modulate the activity of various downstream effectors.
GPCRs are broadly classified based on the Gα subunit they couple to:
-
Gαs: Stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
Gαi: Inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.
-
Gαq: Activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.[12]
The specific signaling pathway activated depends on the receptor and the cell type. Therefore, a comprehensive characterization of a novel ligand requires assessing its effects on the relevant second messenger systems.
Caption: Generalized GPCR signaling cascade.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for the in vitro characterization of 2-azaspiro[4.6]undecane analogs.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[13] These assays directly measure the binding of a radiolabeled ligand to the receptor and can be performed in two main formats: saturation and competition.
3.1.1. Principle of the Assay
-
Saturation Binding: Used to determine the equilibrium dissociation constant (Kd) of the radioligand and the total receptor density (Bmax) in a given tissue or cell preparation. This involves incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.
-
Competition Binding: Used to determine the affinity (Ki) of an unlabeled test compound (e.g., a 2-azaspiro[4.6]undecane analog). In this setup, a fixed concentration of radioligand is co-incubated with increasing concentrations of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured.
3.1.2. Experimental Workflow
Caption: Workflow for a radioligand binding assay.
3.1.3. Detailed Protocol: Competition Binding Assay
-
Membrane Preparation:
-
Culture cells expressing the target GPCR to a high density.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[14]
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:[14]
-
Assay buffer
-
A fixed concentration of radioligand (typically at or near its Kd value).
-
Increasing concentrations of the 2-azaspiro[4.6]undecane analog or a known reference compound.
-
Cell membrane preparation (typically 5-50 µg of protein).
-
-
Include control wells for:
-
Total binding: Radioligand and membranes only.
-
Non-specific binding (NSB): Radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25-37°C) for a predetermined time to reach equilibrium.[15] This time should be optimized for each receptor-ligand pair.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[14]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Table 1: Representative Data from a Competition Binding Assay
| Compound | Target GPCR | IC50 (nM) | Ki (nM) |
| Reference Antagonist | Receptor X | 12.5 | 5.8 |
| Analog A | Receptor X | 25.3 | 11.7 |
| Analog B | Receptor X | 8.7 | 4.0 |
| Analog C | Receptor X | >10,000 | >4600 |
Functional Assays: Assessing Downstream Signaling
Functional assays are crucial for determining whether a compound that binds to the receptor acts as an agonist, antagonist, or allosteric modulator.[16] The choice of assay depends on the G-protein coupling of the target GPCR.
3.2.1. cAMP Accumulation Assay (for Gαs- and Gαi-coupled receptors)
This assay measures the intracellular concentration of cAMP, a key second messenger.
Principle of the Assay: The assay is typically a competitive immunoassay.[17] Cellular cAMP produced in response to GPCR modulation competes with a labeled cAMP tracer for binding to a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the sample. For Gαi-coupled receptors, adenylyl cyclase is often stimulated with forskolin to induce a measurable decrease in cAMP upon receptor activation.[17]
Detailed Protocol:
-
Cell Culture and Plating:
-
Plate cells expressing the target GPCR in a 96- or 384-well plate and grow to near confluency.
-
-
Compound Treatment:
-
Remove the culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the 2-azaspiro[4.6]undecane analog.
-
For antagonist mode, pre-incubate the cells with the test compound before adding a known agonist.
-
For Gαi-coupled receptors, add forskolin to all wells except the negative control.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and Detection:
-
Lyse the cells and measure the cAMP concentration using a commercial kit (e.g., HTRF, AlphaScreen, or ELISA-based).[18] Follow the manufacturer's instructions for the detection steps.
-
-
Data Analysis:
-
Plot the signal as a function of the log concentration of the test compound.
-
For agonists, calculate the EC50 (effective concentration to produce 50% of the maximal response) and the maximum efficacy.
-
For antagonists, calculate the IC50 (inhibitory concentration to block 50% of the agonist response).
-
Table 2: Representative Data from a cAMP Assay (Gαs-coupled Receptor)
| Compound | EC50 (nM) | Emax (% of Reference Agonist) |
| Reference Agonist | 5.2 | 100 |
| Analog A | 15.8 | 95 |
| Analog B | 3.1 | 110 |
| Analog C | No activity | - |
3.2.2. Calcium Mobilization Assay (for Gαq-coupled receptors)
This assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled receptors.[19][20]
Principle of the Assay: Cells are loaded with a calcium-sensitive fluorescent dye.[19] Upon GPCR activation and subsequent release of calcium from intracellular stores, the dye binds to Ca2+ and its fluorescence intensity increases.[19][20] This change in fluorescence is monitored in real-time using a fluorescence plate reader.
Detailed Protocol:
-
Cell Culture and Plating:
-
Plate cells expressing the target GPCR in a black-walled, clear-bottom 96- or 384-well plate.
-
-
Dye Loading:
-
Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-5).
-
In some cell lines, an anion transport inhibitor like probenecid may be required to prevent dye leakage.[19]
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.
-
-
Compound Addition and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject increasing concentrations of the 2-azaspiro[4.6]undecane analog and immediately begin recording the fluorescence signal over time.
-
For antagonist mode, inject the test compound first, incubate for a short period, and then inject a known agonist.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve.
-
Plot the response as a function of the log concentration of the test compound.
-
Calculate EC50 or IC50 values as described for the cAMP assay.
-
Table 3: Representative Data from a Calcium Mobilization Assay
| Compound | EC50 (nM) | Max Response (Relative Fluorescence Units) |
| Reference Agonist | 10.3 | 50,000 |
| Analog A | 35.1 | 48,000 |
| Analog B | 7.9 | 55,000 |
| Analog C | No activity | - |
Advanced Characterization: Exploring Nuances in GPCR Pharmacology
For promising lead compounds, further characterization can provide deeper insights into their mechanism of action.
-
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET): These techniques can be used to study ligand-induced conformational changes in the receptor, receptor dimerization, and the recruitment of downstream signaling partners like β-arrestin in real-time in living cells.[21][22][23][24][25]
-
Biased Ligandism Assays: It is increasingly recognized that ligands can preferentially activate certain downstream signaling pathways over others (e.g., G-protein signaling vs. β-arrestin recruitment).[11] A comprehensive understanding of a ligand's signaling bias is crucial for predicting its in vivo effects. This can be assessed by comparing the potency and efficacy of a compound in different functional assays (e.g., G-protein activation vs. β-arrestin recruitment).
Conclusion
The systematic approach outlined in this guide, combining binding and functional assays, provides a robust framework for the initial characterization of 2-azaspiro[4.6]undecane analogs as GPCR modulators. The data generated from these protocols will enable researchers to determine the affinity, potency, and efficacy of their compounds, and to identify promising candidates for further preclinical development. The unique structural features of the 2-azaspiro[4.6]undecane scaffold hold significant promise for the discovery of the next generation of GPCR-targeted therapeutics.
References
-
PubMed. (n.d.). GPCR-radioligand binding assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biochemistry, G Protein Coupled Receptors - StatPearls. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Retrieved from [Link]
-
Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors - PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues - PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]
-
PubMed. (2021). Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. Retrieved from [Link]
-
AZoLifeSciences. (2024). Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. Retrieved from [Link]
-
Sino Biological. (n.d.). G Protein-coupled Receptors Signaling Pathway. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
Frontiers. (n.d.). Editorial: New approaches for the discovery of GPCR ligands. Retrieved from [Link]
- Google Patents. (n.d.). US4477667A - Spiro[indoline-3,4'-piperidine]s and related compounds.
-
National Center for Biotechnology Information. (n.d.). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. Retrieved from [Link]
-
MDPI. (n.d.). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC. Retrieved from [Link]
-
bepls. (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Retrieved from [Link]
-
Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Trends in GPCR drug discovery: new agents, targets and indications - PMC. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). Chapter 3: G protein-Coupled Receptors (GPCRs) in signalling pathways. Retrieved from [Link]
-
Frontiers. (n.d.). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Retrieved from [Link]
-
MDPI. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 2-benzyl-2-azaspiro[4.6]undecan-3-one. Retrieved from [Link]
-
ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]
-
YouTube. (2024). Structure-Based Drug Design for Structurally Unresolved GPCRs. Retrieved from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
PubMed. (n.d.). An overview of Ca2+ mobilization assays in GPCR drug discovery. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Retrieved from [Link]
-
Biology LibreTexts. (2023). 8.4: G-protein Coupled Receptors (GPCRs). Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). GPCRs Revisited: New Insights Lead to Novel Drugs - PMC. Retrieved from [Link]
-
YouTube. (2022). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview. Retrieved from [Link]
-
Frontiers. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Retrieved from [Link]
-
eScholarship. (n.d.). Discovery of new GPCR ligands to illuminate new biology. Retrieved from [Link]
Sources
- 1. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Frontiers | Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design [frontiersin.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. escholarship.org [escholarship.org]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 7. Chapter 3: G protein-Coupled Receptors (GPCRs) in signalling pathways – ‘Cross’-Talking about Aspects in Cell Signalling [ecampusontario.pressbooks.pub]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 18. resources.revvity.com [resources.revvity.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout [mdpi.com]
- 21. BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. BRET biosensors to study GPCR biology, pharmacology, and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
Application Notes and Protocols for Ion Channel Modulation by 2-Azaspiro[4.6]undecane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ion channels, integral membrane proteins that govern the flux of ions across cellular membranes, represent a major class of therapeutic targets.[1] The unique three-dimensional architecture of spirocyclic scaffolds makes them attractive cores for developing novel chemical entities with high specificity and potency. This document provides a comprehensive technical guide on the investigation of 2-azaspiro[4.6]undecane derivatives as modulators of ion channels. Drawing from established methodologies for analogous spirocyclic systems shown to target viral and ligand-gated ion channels, we present detailed protocols for chemical synthesis, electrophysiological analysis, and high-throughput screening. This guide is designed to equip researchers with the necessary framework to synthesize, characterize, and validate the ion channel modulatory activity of this promising class of compounds.
Introduction: The Therapeutic Potential of Azaspirocycles
The spirocyclic motif, characterized by two rings connected through a single shared carbon atom, imparts significant conformational rigidity and three-dimensional complexity to a molecule. This is a highly desirable feature in drug design, as it can lead to improved binding affinity and selectivity for a biological target. Azaspirocycles, which incorporate a nitrogen atom within the spirocyclic core, are particularly prevalent in medicinal chemistry due to their synthetic tractability and their ability to engage in key hydrogen bonding interactions.
While the broader class of azaspiro-undecanes has been explored for various therapeutic applications, including pain management through modulation of opioid and sigma receptors, specific derivatives have demonstrated direct interaction with critical ion channels.[2][3] Notably, related scaffolds like 3-azaspiro[5.5]undecane have yielded potent inhibitors of the influenza A virus M2 proton channel, and 3,9-diazaspiro[5.5]undecane derivatives have been identified as antagonists of the GABA-A receptor, a ligand-gated chloride channel.[4][5] These precedents establish a strong rationale for investigating the broader chemical space of azaspirocycles, such as the 2-azaspiro[4.6]undecane scaffold, for novel ion channel modulators.
Synthesis of the 2-Azaspiro[4.6]undecane Scaffold
A foundational aspect of exploring this chemical class is the robust synthesis of the core scaffold, which can then be elaborated with diverse functional groups. One effective method for constructing the 2-azaspiro[4.6]undecane ring system involves an Iron(III) chloride-promoted cascade reaction.
Synthetic Pathway Overview
The following diagram illustrates a synthetic route to a 2-azaspiro[4.6]undec-7-ene derivative, which serves as a versatile intermediate.
Caption: FeCl3-promoted synthesis of a 2-azaspiro[4.6]undec-7-ene core.
Protocol: FeCl₃-Promoted Synthesis of 2-Azaspiro[4.6]undec-7-enes
This protocol is adapted from methodologies developed for similar bicyclic precursors.[2]
Rationale: This method leverages the Lewis acidity of FeCl₃ to promote a cascade reaction. The reaction is thought to proceed via a ring expansion of a bicyclo[4.1.0]heptan-2-ol intermediate (formed from the starting cyclohexenol), followed by an intramolecular cyclization of the nitrogen-tethered alkyne, and subsequent chlorination to yield the final spirocyclic product.
Step-by-Step Protocol:
-
Preparation of Starting Material: Synthesize the N-tosyl-N-(3-arylpropargyl)-tethered 6-methylbicyclo[4.1.0]heptan-2-ol precursor according to established literature methods.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the bicyclic alcohol precursor (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Initiation: Cool the solution to 0 °C using an ice bath. Add anhydrous Iron(III) chloride (FeCl₃, 1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired 2-azaspiro[4.6]undec-7-ene derivative.
Self-Validation: The structure and purity of the final compound should be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol I: Evaluation of M2 Proton Channel Inhibition
The influenza A M2 protein is a proton-selective ion channel essential for viral replication, making it a validated drug target.[6] Azaspiro-derivatives have shown potent inhibitory activity against this channel. The following protocols describe two robust methods for assessing the inhibitory potential of 2-azaspiro[4.6]undecane derivatives against the M2 channel.
Method A: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
TEVC is a powerful electrophysiological technique for studying the properties of ion channels expressed in the large membrane area of Xenopus oocytes.[4][5]
Causality: This method directly measures the proton current flowing through the M2 channels. By applying a test compound, any reduction in this current provides a direct measure of channel blockade. The use of a known blocker like Amantadine serves as a positive control for assay validation.
Caption: Automated Patch Clamp (APC) workflow for GABA-A receptor antagonist screening.
Step-by-Step Protocol:
-
Cell Culture: Use a cell line stably expressing the desired GABA-A receptor subtype combination (e.g., HEK293 cells expressing α5β3γ2 subunits). [7]2. APC Preparation: Prepare cell suspensions and solutions (extracellular, intracellular, GABA agonist, and test compounds) according to the manufacturer's instructions for the specific APC platform.
-
Assay Execution: Load the cells and solutions onto the instrument. The system will automatically achieve whole-cell patch-clamp configuration.
-
Baseline Response: Apply a concentration of GABA that elicits a sub-maximal response (e.g., EC₅₀) to establish a baseline current.
-
Antagonist Application: Apply a solution containing the 2-azaspiro[4.6]undecane derivative for a set pre-incubation time (e.g., 1-2 minutes).
-
Co-application: Apply the GABA solution (EC₅₀) again, this time in the presence of the test compound.
-
Data Analysis: Measure the peak current amplitude in the presence of the antagonist and compare it to the baseline response. Generate concentration-response curves to determine the IC₅₀ value. The use of a known antagonist like Bicuculline is essential for assay validation.
Method B: Radioligand Binding Assay
Binding assays provide a direct measure of the affinity of a compound for the receptor, complementing the functional data from electrophysiology.
Causality: This assay quantifies the ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]muscimol) from the GABA-A receptor. The amount of displacement is proportional to the affinity of the test compound for the binding site.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from rat brain tissue or from the cell line used in the APC experiments. [2]2. Assay Setup: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]muscimol for the agonist site).
-
Competition: Add varying concentrations of the unlabeled 2-azaspiro[4.6]undecane derivative to the wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium. [2]5. Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Data Presentation and Interpretation
Quantitative data from the described protocols should be systematically organized for clear interpretation and comparison.
Table 1: Summary of Pharmacological Data for 2-Azaspiro[4.6]undecane Derivatives
| Compound ID | Target Ion Channel | Assay Type | Potency (IC₅₀/Kᵢ, µM) | Max. Inhibition (%) | Notes |
| AZ-UN-001 | Influenza A M2 | TEVC | 5.2 ± 0.7 | 98 ± 2 | Competitive Blocker |
| AZ-UN-001 | GABA-A (α5β3γ2) | APC | > 100 | < 10 | No significant activity |
| AZ-UN-002 | Influenza A M2 | Liposome Flux | 8.1 ± 1.2 | 95 ± 4 | - |
| AZ-UN-002 | GABA-A (α5β3γ2) | APC | 15.6 ± 2.1 | 88 ± 5 | Non-competitive |
| AZ-UN-002 | GABA-A (α5β3γ2) | Binding ([³H]muscimol) | 22.3 ± 3.5 | - | - |
(Note: Data presented are hypothetical and for illustrative purposes only.)
Conclusion
The 2-azaspiro[4.6]undecane scaffold represents a promising starting point for the discovery of novel ion channel modulators. The protocols detailed in this guide provide a robust, multi-faceted approach to characterizing the activity of its derivatives. By combining targeted, high-fidelity electrophysiological methods for known channel targets like the M2 proton channel and GABA-A receptors with broader, high-throughput screening capabilities, researchers can efficiently identify and validate new lead compounds. The integration of chemical synthesis with rigorous functional and biochemical assays is critical for advancing this chemical class towards potential therapeutic applications.
References
-
Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. (2020). Current Protocols in Pharmacology. [Link]
-
Synthesis of 2-Azaspiro[4.6]undec-7-enes from N-Tosyl-N-(3-arylpropargyl)-Tethered 3-Methylcyclohex-2-en-1-ols. (2016). figshare. [Link]
-
Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Hong Lab MIT. [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2020). PubMed. [Link]
-
Detection of Proton Movement Directly across Viral Membranes To Identify Novel Influenza Virus M2 Inhibitors. (2014). National Institutes of Health. [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton. [Link]
-
Identification of the functional core of the influenza A virus A/M2 proton-selective ion channel. Proceedings of the National Academy of Sciences. [Link]
-
Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. (2016). PubMed Central. [Link]
-
Permeation and Activation of the M2 Ion Channel of Influenza A Virus. (2000). Harvard Apparatus. [Link]
-
Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
GABA. PDSP. [Link]
-
Structural Transition from Closed to Open for the Influenza A M2 Proton Channel as Observed by Proton-Detected Solid-State NMR. (2020). Journal of the American Chemical Society. [Link]
-
patch-clamp-protocol-final.pdf. Axol Bioscience. [Link]
-
Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Aragen Life Sciences. [Link]
-
3-Azatetracyclo[5.2.1.15,8.01,5]undecane derivatives: from wild-type inhibitors of the M2 ion channel of influenza A virus to derivatives with potent activity against the V27A mutant. (2012). National Institutes of Health. [Link]
-
Automated Patch Clamp for Ion Channel Variant Screening. MaxCyte. [Link]
-
Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]
-
Exploiting the Diversity of Ion Channels: Modulation of Ion Channels for Therapeutic Indications. (2019). PubMed. [Link]
-
Two-electrode voltage-clamp (TEVC). (2014). npi electronic. [Link]
-
Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. ScienceDirect. [Link]
-
Webinar - High Throughput and High Fidelity: Automated Patch Clamp in Screening and Research. (2020). Nanion. [Link]
-
Patch-Clamp Recordings Reveal Powerful GABAergic Inhibition in Dentate Hilar Neurons. (1994). Journal of Neuroscience. [Link]
-
Proton Transport Mechanism of M2 Proton Channel Studied by Laser-Induced pH Jump. (2018). ACS Publications. [Link]
-
Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Pharmacology. [Link]
-
npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. NPI Electronic. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. (2019). PubMed. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Automated Patch Clamp. Cell Microsystems. [Link]
Sources
- 1. figshare.com [figshare.com]
- 2. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
Application Notes and Protocols for High-Throughput Screening of 2-Azaspiro[4.6]undecane Libraries
Introduction: The Strategic Value of 3D Scaffolds in Modern Drug Discovery
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced therapeutic potential is paramount. The "flatland" of predominantly two-dimensional aromatic compounds, while historically fruitful, has led to challenges in achieving high selectivity and potency for complex biological targets.[1] This has catalyzed a strategic shift towards libraries enriched in three-dimensional (3D) scaffolds, which offer superior exploration of the vast chemical space.[2] Among these, spirocyclic systems have emerged as particularly valuable due to their inherent rigidity and well-defined spatial arrangement of substituents.[1][2]
The 2-azaspiro[4.6]undecane scaffold, characterized by a shared carbon between a pyrrolidine and a cycloheptane ring, represents a compelling framework for the generation of diverse compound libraries.[3] Its rigid, yet complex, three-dimensional architecture provides a unique conformational profile, enhancing the potential for highly specific and potent interactions with biological targets such as G-protein coupled receptors (GPCRs) and enzymes.[2][3] This application note provides a comprehensive guide to the high-throughput screening (HTS) of 2-azaspiro[4.6]undecane libraries, offering detailed protocols and expert insights to navigate the journey from library screening to validated hit identification.
Part 1: Library Preparation and Management: The Foundation of a Successful HTS Campaign
The integrity and quality of the compound library are the bedrock of any high-throughput screening campaign. Meticulous preparation and management are crucial for ensuring the reliability and reproducibility of screening data.
Synthesis and Quality Control of 2-Azaspiro[4.6]undecane Libraries
The synthesis of 2-azaspiro[4.6]undecane libraries can be achieved through various synthetic routes, often employing multi-component reactions to generate a diverse set of derivatives.[4] A common strategy involves the [2+2] cycloaddition to form a key spirocyclic intermediate, which can then be further functionalized.[4] Regardless of the synthetic approach, rigorous quality control (QC) is non-negotiable.
Key QC Steps:
-
Purity Assessment: Each compound should be analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to determine its purity. A purity of >95% is recommended for HTS campaigns.
-
Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be employed to confirm the chemical structure of each library member.
-
Solubility Assessment: The solubility of each compound in the assay buffer and in dimethyl sulfoxide (DMSO), the most common solvent for compound storage, should be determined to avoid false negatives due to poor solubility.[5]
Compound Library Plating and Storage
Proper plating and storage are critical to maintain the integrity of the compound library.
Protocol for Library Plating:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each 2-azaspiro[4.6]undecane derivative in 100% DMSO.
-
Mother Plate Preparation: Using an automated liquid handler, dispense the 10 mM stock solutions into 384-well polypropylene plates (the "mother plates").
-
Assay-Ready Plate Preparation: Create "assay-ready" plates by diluting the compounds from the mother plates to an intermediate concentration (e.g., 1 mM) in DMSO. From this intermediate plate, further dilutions can be made to create the final assay-ready plates at the desired screening concentration (e.g., 10 µM).
-
Storage: All plates should be sealed with foil seals to prevent evaporation and stored at -20°C or -80°C in a desiccated environment to minimize water absorption by DMSO.
Part 2: High-Throughput Screening Campaign: A Dual-Assay Approach
To illustrate the versatility of the 2-azaspiro[4.6]undecane library, this guide details two distinct HTS campaigns targeting two major classes of drug targets: a G-protein coupled receptor (GPCR) and a protease enzyme.
Campaign 1: Identification of Modulators of a Gαs-Coupled GPCR using an AlphaScreen cAMP Assay
GPCRs represent one of the largest and most important families of drug targets.[6] The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based assay ideal for detecting second messengers like cyclic AMP (cAMP), which is modulated by the activation of Gαs- and Gαi-coupled GPCRs.[7][8]
Assay Principle: This is a competitive immunoassay between the cAMP produced by the cells and a biotinylated-cAMP probe for binding to an anti-cAMP antibody conjugated to an acceptor bead.[8] Streptavidin-coated donor beads bind to the biotinylated-cAMP. In the absence of cellular cAMP, the donor and acceptor beads are in close proximity, generating a high AlphaScreen signal. An increase in cellular cAMP upon GPCR activation by an agonist will displace the biotinylated-cAMP, leading to a decrease in the signal.
Caption: Principle of the competitive AlphaScreen cAMP assay.
Detailed HTS Protocol for GPCR Agonist Screening:
-
Cell Culture and Plating:
-
Culture CHO-K1 cells stably expressing the target Gαs-coupled GPCR in appropriate media.
-
Harvest cells and resuspend in stimulation buffer to a density of 0.5 x 10⁶ cells/mL.
-
Dispense 5 µL of the cell suspension into each well of a 384-well white opaque assay plate.
-
-
Compound Addition:
-
Using an acoustic liquid handler, transfer 50 nL of the 10 µM 2-azaspiro[4.6]undecane library compounds from the assay-ready plates to the cell plates.
-
For controls, add a known agonist (positive control) and vehicle (DMSO, negative control) to designated wells.
-
-
Cell Stimulation:
-
Incubate the plates at room temperature for 30 minutes to allow for compound-receptor interaction and subsequent cAMP production.
-
-
Cell Lysis and Detection:
-
Prepare the AlphaScreen cAMP detection mix containing the anti-cAMP acceptor beads and biotin-cAMP in lysis buffer as per the manufacturer's instructions.[7]
-
Add 5 µL of the detection mix to each well.
-
Seal the plates and incubate for 1 hour at room temperature in the dark.
-
-
Signal Detection:
-
Add 5 µL of the streptavidin-donor beads to each well.
-
Seal the plates and incubate for 2 hours at room temperature in the dark.
-
Read the plates on an AlphaScreen-capable plate reader.
-
Data Analysis and Hit Identification:
The quality of the HTS assay is assessed by calculating the Z'-factor, a statistical measure of the separation between the positive and negative controls.[9] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[10]
-
Z'-factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
-
Hits are identified as compounds that cause a statistically significant decrease in the AlphaScreen signal compared to the negative controls, typically defined as three standard deviations below the mean of the negative controls.
Campaign 2: Identification of Protease Inhibitors using a Fluorescence Polarization Assay
Fluorescence Polarization (FP) is a powerful HTS technique for monitoring binding events in solution.[11] It is particularly well-suited for identifying inhibitors of enzymes that process a small fluorescently labeled substrate.[11]
Assay Principle: The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled peptide substrate. When the substrate is unbound and tumbles rapidly in solution, the emitted light is depolarized. Upon cleavage by the protease, the fluorescent fragment remains small and continues to tumble rapidly, resulting in a low FP signal. If a compound from the library inhibits the protease, the substrate remains intact and bound to the larger enzyme, leading to slower tumbling and a higher FP signal.
Caption: Principle of the Fluorescence Polarization assay for protease inhibition.
Detailed HTS Protocol for Protease Inhibitor Screening:
-
Reagent Preparation:
-
Prepare a 2X solution of the target protease in assay buffer.
-
Prepare a 2X solution of the fluorescently labeled peptide substrate in assay buffer.
-
-
Compound Plating:
-
Dispense 50 nL of the 10 µM 2-azaspiro[4.6]undecane library compounds into a 384-well black, low-volume assay plate.
-
Add a known inhibitor (positive control) and vehicle (DMSO, negative control) to designated wells.
-
-
Enzyme and Compound Pre-incubation:
-
Add 5 µL of the 2X protease solution to each well.
-
Centrifuge the plates briefly and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Detection:
-
Add 5 µL of the 2X fluorescent substrate solution to each well to initiate the enzymatic reaction.
-
Centrifuge the plates briefly.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis and Hit Identification:
Similar to the AlphaScreen assay, the Z'-factor is calculated to assess assay quality. Hits are identified as compounds that produce a significant increase in the FP signal compared to the negative controls.
Part 3: Hit Validation Cascade: From Putative Hits to Confirmed Leads
A crucial phase of any HTS campaign is the rigorous validation of primary hits to eliminate false positives and confirm on-target activity.[12][13]
Caption: A typical workflow for the hit validation cascade.
Detailed Hit Validation Protocol:
-
Hit Confirmation (Dose-Response):
-
Re-test the primary hits from the single-concentration screen in the same assay but over a range of concentrations (typically an 8- to 10-point dose-response curve).
-
This allows for the determination of the half-maximal inhibitory or effective concentration (IC₅₀ or EC₅₀), which provides a measure of compound potency.
-
-
Orthogonal Assays:
-
Confirm the activity of the hits in a secondary, orthogonal assay that utilizes a different detection technology.[13] This helps to eliminate artifacts specific to the primary assay format.
-
For the GPCR campaign, an orthogonal assay could be a β-arrestin recruitment assay.[14]
-
For the protease campaign, a cell-based assay measuring the downstream consequences of protease inhibition would be a suitable orthogonal assay.
-
-
Selectivity and Specificity (Counter-Screens):
-
Screen the confirmed hits against related targets to assess their selectivity. For example, protease inhibitors should be tested against other proteases.
-
Perform counter-screens to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds in the FP assay).
-
-
Hit Triage and Lead Series Identification:
-
Based on the data from the validation cascade (potency, selectivity, and lack of assay interference), prioritize the hits and group them into chemical series for further medicinal chemistry optimization.
-
Data Summary and Interpretation
All quantitative data from the HTS and hit validation phases should be compiled into clear and concise tables for easy comparison and decision-making.
Table 1: Representative HTS Assay Parameters
| Parameter | GPCR cAMP Assay (AlphaScreen) | Protease Inhibition Assay (FP) |
| Plate Format | 384-well, white opaque | 384-well, black, low-volume |
| Screening Concentration | 10 µM | 10 µM |
| Positive Control | Known Agonist (e.g., Isoproterenol) | Known Inhibitor (e.g., Bortezomib) |
| Negative Control | 0.1% DMSO | 0.1% DMSO |
| Z'-factor | > 0.6 | > 0.5 |
Table 2: Example Hit Validation Summary
| Compound ID | Primary IC₅₀ (µM) | Orthogonal EC₅₀ (µM) | Selectivity (Fold vs. Related Target) |
| AZS-001 | 0.5 | 0.8 | >100 |
| AZS-002 | 1.2 | 1.5 | 50 |
| AZS-003 | 2.5 | >20 (Inactive) | - |
| AZS-004 | 0.8 | 1.1 | 10 |
Conclusion
The 2-azaspiro[4.6]undecane scaffold offers a rich source of three-dimensional chemical diversity for modern drug discovery. A well-designed and executed high-throughput screening campaign, coupled with a rigorous hit validation cascade, is essential for unlocking the full potential of these libraries. The dual-assay approach outlined in this application note, targeting both GPCRs and enzymes, provides a robust framework for identifying novel and selective modulators for a wide range of biological targets. By adhering to the principles of scientific integrity and employing state-of-the-art HTS technologies, researchers can significantly enhance the probability of discovering promising lead compounds for the development of next-generation therapeutics.
References
-
High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria. (2022). PubMed. Retrieved January 24, 2026, from [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved January 24, 2026, from [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]
-
Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. (n.d.). ChemRxiv. Retrieved January 24, 2026, from [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Target Review. Retrieved January 24, 2026, from [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]
-
(PDF) High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. (2016). Journal of the American Chemical Society. Retrieved January 24, 2026, from [Link]
-
Improving virtual screening of G protein-coupled receptors via ligand-directed modeling. (2017). PLOS Computational Biology. Retrieved January 24, 2026, from [Link]
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022). MDPI. Retrieved January 24, 2026, from [Link]
-
A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. (1999). PubMed. Retrieved January 24, 2026, from [Link]
-
Novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives as potent and selective influenza virus fusion inhibitors. (2019). PubMed. Retrieved January 24, 2026, from [Link]
-
High-Throughput Discovery Sciences. (n.d.). Sanford Burnham Prebys. Retrieved January 24, 2026, from [Link]
-
Screening Libraries. (n.d.). Asinex. Retrieved January 24, 2026, from [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). NIH. Retrieved January 24, 2026, from [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2023). MDPI. Retrieved January 24, 2026, from [Link]
-
Application note: Functional GPCR studies using AlphaScreen cAMP Detection Kit. (2018). Technology Networks. Retrieved January 24, 2026, from [Link]
-
Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. (2017). YouTube. Retrieved January 24, 2026, from [Link]
-
HTS process and drug development. Steps in HTS process and drug development have been given. Approximate time for each step is given. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved January 24, 2026, from [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]
-
4: Assay Considerations for Compound Library Screening. (2016). Basicmedical Key. Retrieved January 24, 2026, from [Link]
-
High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). PubMed. Retrieved January 24, 2026, from [Link]
-
Enzyme assays for high-throughput screening. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
HTS Follow-Up and Hit-to-Lead Initiation: Computational Approaches for Lead Identification. (n.d.). Eurofins Discovery. Retrieved January 24, 2026, from [Link]
-
A high-throughput screening platform identifies FDA-approved drugs that inhibit SREBP pathway activation. (2025). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. (1998). Tetrahedron. Retrieved January 24, 2026, from [Link]
-
Structure-based drug screening for G protein-coupled receptors. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]
-
A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation. (2024). PMC - NIH. Retrieved January 24, 2026, from [Link]
-
Tools for GPCR drug discovery. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. 4: Assay Considerations for Compound Library Screening | Basicmedical Key [basicmedicalkey.com]
- 6. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Azaspiro[4.6]undecane via Intramolecular Cyclization
Welcome to the technical support center for the synthesis of 2-azaspiro[4.6]undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the intramolecular cyclization to form this valuable spirocyclic scaffold. The unique three-dimensional architecture of azaspirocycles makes them attractive motifs in medicinal chemistry, but their synthesis can present specific hurdles.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to facilitate a successful synthesis.
Troubleshooting Guide: Intramolecular Cyclization for 2-Azaspiro[4.6]undecane
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Problem 1: Low or No Yield of 2-Azaspiro[4.6]undecane
Question: I am attempting an intramolecular cyclization to form 2-azaspiro[4.6]undecane, but I am observing very low yields or no product at all. What are the likely causes and how can I improve the outcome?
Answer:
Low or nonexistent yields in intramolecular cyclization are a common challenge in spirocycle synthesis.[2] The causes can be multifaceted, ranging from substrate reactivity to reaction conditions. Here is a breakdown of potential issues and corresponding solutions:
-
Causality 1: Poor Nucleophilicity of the Amine: The nitrogen atom may not be sufficiently nucleophilic to attack the electrophilic center and initiate ring closure.
-
Solution: If your substrate has an electron-withdrawing protecting group on the nitrogen (e.g., tosyl, boc), consider switching to a more labile protecting group or performing the cyclization on the unprotected amine. However, be mindful that unprotected amines can lead to side reactions. A careful balance is necessary. For substrates with inherently low nucleophilicity, increasing the reaction temperature may provide the necessary activation energy.
-
-
Causality 2: Unfavorable Ring Strain: The formation of the spirocyclic system, particularly the seven-membered ring, can be entropically and enthalpically disfavored.
-
Solution: Employing high dilution conditions can favor intramolecular reactions over intermolecular polymerization. This is a classic strategy to promote the formation of medium to large rings. Additionally, the choice of solvent can influence the transition state of the cyclization. Experiment with a range of polar aprotic (e.g., DMF, DMSO) and nonpolar (e.g., toluene, xylene) solvents to find the optimal medium.
-
-
Causality 3: Ineffective Activation of the Electrophile: If the cyclization involves the displacement of a leaving group or the reductive amination of a ketone, the electrophilic partner may not be sufficiently activated.
-
Solution: For reactions involving a leaving group, ensure its quality. Mesylates and tosylates are generally better leaving groups than halides. If using a reductive amination approach from a ketone, ensure the pH of the reaction is optimal for iminium ion formation (typically mildly acidic).[3] The choice of reducing agent is also critical; sodium triacetoxyborohydride is often effective for reductive aminations as it is less basic and more selective than sodium borohydride.
-
-
Causality 4: Catalyst Inactivity or Poisoning: In catalyzed reactions, such as ring-closing metathesis (RCM), the catalyst may be inactive or poisoned by impurities in the starting materials or solvent.[4]
-
Solution: Ensure all reagents and solvents are of high purity and are properly degassed. For RCM, perform a small-scale test with a known reactive substrate to confirm catalyst activity. If catalyst poisoning is suspected, purification of the starting material by chromatography or distillation is recommended.
-
| Parameter | Recommendation | Rationale |
| Concentration | High dilution (0.001 - 0.05 M) | Favors intramolecular cyclization over intermolecular polymerization. |
| Temperature | Varies (start at RT, increase incrementally) | Overcomes activation energy barrier, but can also promote side reactions. |
| Solvent | Screen polar aprotic and nonpolar solvents | Solvation affects the stability of the transition state. |
| Catalyst (if applicable) | Verify activity and use appropriate loading | Ensures the catalytic cycle is efficient. |
Problem 2: Formation of Significant Side Products
Question: My reaction is producing the desired 2-azaspiro[4.6]undecane, but I am also observing significant amounts of side products, making purification difficult. What are these side products likely to be and how can I suppress their formation?
Answer:
The formation of side products is a frequent issue in complex organic syntheses. Identifying the structure of these byproducts by techniques like NMR and mass spectrometry is the first step in diagnosing the problem.
-
Common Side Product 1: Intermolecular Dimerization/Polymerization: Instead of cyclizing, your precursor may react with another molecule, leading to linear dimers or polymers.
-
Cause: High concentration of the starting material.
-
Solution: As mentioned previously, employing high dilution conditions is the most effective way to minimize intermolecular reactions.[4] This can be practically achieved by the slow addition of the substrate to the reaction mixture over an extended period using a syringe pump.
-
-
Common Side Product 2: Elimination Products: If the cyclization involves the displacement of a leaving group, an elimination reaction can compete with the desired substitution, leading to an unsaturated product.
-
Cause: The use of a sterically hindered or overly basic amine, or high reaction temperatures.
-
Solution: Use a non-nucleophilic base if a base is required to deprotonate the amine. Proton sponge or hindered pyridines are good options. Lowering the reaction temperature can also favor the substitution pathway.
-
-
Common Side Product 3: Rearrangement Products: Under certain conditions, particularly with acid catalysis, carbocationic intermediates may undergo rearrangement to form more stable structures. For instance, in a Pictet-Spengler type reaction, alternative cyclization pathways may exist.[5][6]
-
Cause: Strongly acidic conditions or high temperatures.
-
Solution: Screen different acid catalysts, including Lewis acids, which can sometimes offer greater selectivity.[5] Running the reaction at a lower temperature may also prevent unwanted rearrangements.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the 2-azaspiro[4.6]undecane core?
A1: Several robust strategies can be employed:
-
Intramolecular Nucleophilic Substitution: This involves a precursor with a nucleophilic amine and an electrophilic carbon center with a good leaving group.
-
Reductive Amination: A one-pot reaction between a precursor containing a ketone (often on the cycloheptane ring) and an amine, followed by reduction.[7] This is a highly efficient method.
-
Ring-Closing Metathesis (RCM): A powerful method for forming the unsaturated precursor to the azaspirocycle from a diene-containing amine.[8] Subsequent reduction yields the saturated target.
-
Pictet-Spengler Reaction: This reaction can be adapted to form spirocyclic structures by using a cyclic ketone as the carbonyl component.[9]
Q2: How do I choose the right protecting group for the nitrogen atom?
A2: The choice of protecting group is critical and depends on the reaction conditions of the cyclization and subsequent steps.
-
Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but easily removed with acid. It can be a good choice for reactions that are not acid-catalyzed.
-
Cbz (carboxybenzyl): Removable by hydrogenolysis, which is a mild method. It is stable to many reagents.
-
Tosyl (p-toluenesulfonyl): A very robust protecting group, but its removal can require harsh conditions. Its electron-withdrawing nature can decrease the nucleophilicity of the nitrogen.
Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the product?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of the consumption of starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and identify potential side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated intermediates or byproducts. 2D NMR techniques (COSY, HSQC, HMBC) can be invaluable for confirming the spirocyclic structure.
Experimental Protocols
Protocol 1: Intramolecular Reductive Amination
This protocol describes a general procedure for the synthesis of a 2-azaspiro[4.6]undecane derivative from a keto-amine precursor.
-
Reaction Setup: In a round-bottom flask, dissolve the keto-amine precursor (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (nitrogen or argon).
-
Acid Catalyst: Add a mild acid catalyst, such as acetic acid (1.1 eq), to facilitate iminium ion formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ring-Closing Metathesis (RCM)
This protocol outlines a general procedure for the formation of an unsaturated 2-azaspiro[4.6]undecene precursor.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the diene-containing amine precursor in degassed, anhydrous solvent (e.g., dichloromethane or toluene) to a concentration of 0.001-0.01 M.
-
Catalyst Addition: Add a solution of a Grubbs-type catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 1-5 mol%) in the reaction solvent to the stirring solution of the diene.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 40-110 °C, depending on the solvent) and monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-12 hours.
-
Catalyst Quenching: After the reaction is complete, cool the mixture to room temperature and add a quenching agent, such as ethyl vinyl ether or a phosphine scavenger, to deactivate the catalyst.
-
Purification: Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low or no yield in 2-azaspiro[4.6]undecane synthesis.
Caption: Common synthetic routes to the 2-azaspiro[4.6]undecane core.
References
- Pictet-Spengler Reaction. J&K Scientific LLC. (2021).
- Pictet Spengler Reaction Synthesis Isoquinoline Name Reaction Organic Chemistry | In Hindi |. YouTube. (2019).
- An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.
- Ring-closing met
- Facile synthesis of 2-azaspiro[3.4]octane. PubMed. (2019).
- Synthesis of 2‑Azaspiro[4.6]undec-7-enes from N‑Tosyl‑N‑(3-arylpropargyl)-Tethered 3‑Methylcyclohex-2-en-1-ols. figshare. (2016).
- Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. Beilstein Journals. (2020).
- Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron. (1998).
- Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv.
- Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. (2025).
- Diversity-oriented Synthesis of Azaspirocycles. PubMed. (2004).
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- Pictet–Spengler reaction. Wikipedia.
-
Synthesis of a[6]catenane by ring closing metathesis of a[6]rotaxane prepared by crown ether active templation. Organic & Biomolecular Chemistry.
- Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
- Revisiting Arene C(sp2 )
- Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC. (2025).
- Synthesis of Bridged Azabicyclic Structures via Ring-Closing Olefin Met
- The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC.
- Preparation of Nitrogen Heterocycles of Spiro[Furo[2,3‐d]‐Pyrimidine]Pyrimidine Derivatives.
- Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters. (2019).
- Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. (2023).
- Synthesis of nitrogen‐containing heterocycles. 8.
- Strategies for Selective Reductive Amination in Organic Synthesis and C
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. (2022).
- Synthesis of 6,6-Dimethyltricyclo[5.4.0.02,8]undecane-2,9-diol for (ent-)Longipinane-type Sesquiterpenoids Using Two Types of Radical Cyclization Reactions.
- Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews. (2018).
- Spirocyclic Motifs in N
- Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor.
- Synthesis of 6,6-dimethyltricyclo[5.4.0.02,8]undecane-2,9-diol for (ent-)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of a [2]catenane by ring closing metathesis of a [2]rotaxane prepared by crown ether active templation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. drughunter.com [drughunter.com]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Scale-Up Synthesis of 2-Azaspiro[4.6]undecane
Welcome to the technical support center for the synthesis of 2-azaspiro[4.6]undecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the scale-up of this valuable spirocyclic scaffold. Our approach is grounded in established chemical principles and field-proven insights to ensure you can anticipate and overcome common challenges in your synthetic endeavors.
Introduction: The Importance and Synthetic Strategy of 2-Azaspiro[4.6]undecane
2-Azaspiro[4.6]undecane is a key structural motif in medicinal chemistry, offering a rigid, three-dimensional framework that can enhance the pharmacological properties of drug candidates.[1] Its synthesis, particularly at scale, presents a unique set of challenges. This guide will focus on a common and logical synthetic approach: the construction of the seven-membered ring onto a pre-existing five-membered ring, followed by the crucial rearrangement to form the desired lactam intermediate, and subsequent reduction.
The most plausible and industrially viable route involves a Beckmann rearrangement of a spiro[4.6]undecan-2-one oxime. This strategy is often preferred for its reliability and the availability of starting materials.[2][3]
Proposed Synthetic Pathway: A Scalable Approach
To provide a clear context for the troubleshooting guide, we will base our discussion on the following three-step synthetic sequence.
Caption: A proposed three-step synthesis of 2-azaspiro[4.6]undecane.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of 2-azaspiro[4.6]undecane.
Q1: What are the most critical parameters to control during the Beckmann rearrangement for this specific spirocycle?
A1: The Beckmann rearrangement is a powerful tool for ring expansion, but it requires careful control of several parameters to ensure high yield and purity, especially on a larger scale.[4][5] The key factors for the rearrangement of spiro[4.5]decan-1-one oxime are:
-
Choice of Acid Catalyst: While sulfuric acid is commonly used, polyphosphoric acid (PPA) can be a better option at scale as it often leads to cleaner reactions and easier work-up.
-
Temperature Control: This reaction is often exothermic. Gradual addition of the oxime to the pre-heated acid is crucial to maintain a steady internal temperature. Runaway reactions can lead to charring and the formation of unwanted byproducts.
-
Reaction Concentration: The concentration of the oxime in the acid can influence the reaction rate and the formation of side products. It is essential to perform optimization studies at the lab scale before proceeding to a larger scale.
Q2: I am observing a significant amount of byproduct formation during the reduction of the lactam. What are the likely culprits and how can I mitigate them?
A2: The reduction of the lactam intermediate to the final amine is a critical step. Byproduct formation often stems from over-reduction or side reactions.
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that is very effective for this transformation. However, it can be challenging to handle on a large scale due to its pyrophoric nature. Borane-tetrahydrofuran complex (BH3·THF) is a milder and often safer alternative for scale-up.
-
Incomplete Reaction: If the reaction is not driven to completion, you will have a mixture of the starting lactam and the product amine, which can be difficult to separate. Ensure you are using a sufficient excess of the reducing agent and adequate reaction time.
-
Work-up Procedure: The quenching of the reaction is critical. A carefully controlled reverse quench (adding the reaction mixture to the quenching agent) can help to manage the exotherm and prevent the formation of aluminum hydroxide gels that can trap the product.
Q3: How can I effectively purify the final 2-azaspiro[4.6]undecane product on a large scale?
A3: Purification of the final spirocyclic amine can be challenging due to its physical properties.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.
-
Crystallization of a Salt: A common and highly effective method for purifying amines is to form a salt (e.g., hydrochloride or tartrate) which can then be crystallized. The purified salt can be neutralized to provide the free amine. This method is particularly useful for removing non-basic impurities.
-
Acid-Base Extraction: A standard aqueous workup involving acid-base extractions can be effective for removing non-basic impurities. However, emulsions can be a problem at scale, so careful selection of solvents and agitation speed is important. A recently developed method using trichloroacetic acid for amine purification could also be explored for its potential on an industrial scale.[6]
Troubleshooting Guide
This section provides a more detailed, problem-and-solution-oriented guide for specific issues you might encounter during the scale-up synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the oximation step. | - Incomplete reaction. - Suboptimal pH. - Loss of product during work-up. | - Increase the reaction time or temperature. - Adjust the pH of the reaction mixture to be slightly acidic (pH 4-5) to favor oxime formation. - Ensure efficient extraction of the oxime from the aqueous layer. |
| Formation of multiple products in the Beckmann rearrangement. | - Racemization of the oxime geometry under certain conditions, leading to regioisomers.[7] - Beckmann fragmentation, a competing reaction.[7] - Dehydration of the oxime to a nitrile. | - Use a milder acid catalyst or lower reaction temperatures to minimize oxime isomerization.[8] - Careful selection of the promoting reagent and solvent can favor the rearrangement over fragmentation.[7] - Ensure anhydrous conditions to prevent hydrolysis of the intermediate nitrilium ion. |
| Difficult work-up of the Beckmann rearrangement due to viscous reaction mixture. | - High concentration of the starting material in the acid. - Formation of polymeric byproducts. | - Optimize the substrate-to-acid ratio to maintain a manageable viscosity. - Quench the reaction by carefully pouring it onto ice with vigorous stirring. |
| Incomplete reduction of the lactam. | - Insufficient amount of reducing agent. - Deactivation of the reducing agent by moisture. - Low reaction temperature. | - Use a larger excess of the reducing agent (e.g., 2-3 equivalents of LiAlH4). - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. - Increase the reaction temperature or prolong the reaction time. |
| Formation of an inseparable emulsion during aqueous work-up of the final amine. | - High concentration of the product. - Inappropriate solvent choice. - Vigorous agitation. | - Dilute the organic layer with more solvent. - Add a small amount of a saturated salt solution (brine) to break the emulsion. - Use gentle, swirling agitation instead of vigorous shaking. |
Experimental Protocols: A Starting Point for Your Scale-Up
The following protocols are provided as a general guideline and should be optimized for your specific laboratory and scale-up equipment.
Protocol 1: Synthesis of Spiro[4.5]decan-1-one oxime
-
To a stirred solution of spiro[4.5]decan-1-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude oxime.
Protocol 2: Beckmann Rearrangement to Azaspiro[5.5]undecan-2-one
-
Carefully add polyphosphoric acid (PPA) to a reaction vessel equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to the desired temperature (e.g., 100-120 °C).
-
Slowly add the spiro[4.5]decan-1-one oxime (1.0 eq) in portions, maintaining the internal temperature within a narrow range.
-
Stir the mixture at the same temperature for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) and extract the product with an appropriate solvent (e.g., dichloromethane).
-
Wash the combined organic layers, dry, and concentrate to yield the crude lactam.
Protocol 3: Reduction to 2-Azaspiro[4.6]undecane
-
To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF under an inert atmosphere, slowly add a solution of the azaspiro[5.5]undecan-2-one (1.0 eq) in THF.
-
Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser work-up).
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-azaspiro[4.6]undecane.
Alternative Synthetic Strategies and Their Scale-Up Challenges
While the Beckmann rearrangement is a robust method, other synthetic strategies can be employed, each with its own set of challenges for scale-up.
Ring-Closing Metathesis (RCM)
RCM is a powerful tool for the formation of cyclic structures.[9][10] However, its application in large-scale synthesis can be hindered by:
-
Catalyst Cost and Removal: Ruthenium-based catalysts are expensive, and their complete removal from the final product is a regulatory requirement for APIs.[11][12][13]
-
Dilute Conditions: RCM reactions often require high dilution to favor intramolecular cyclization over intermolecular polymerization, which is not ideal for industrial-scale production.[14]
-
Ethene Byproduct Removal: The removal of the ethene byproduct is necessary to drive the reaction to completion, which can be challenging in large reactors.[15]
Caption: A typical workflow for a Ring-Closing Metathesis reaction.
Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation that can be used to form five- or six-membered rings.[16][17][18][19] While effective, scale-up challenges include:
-
Strongly Basic Conditions: The use of strong bases like sodium ethoxide or sodium hydride requires careful handling and anhydrous conditions.
-
Side Reactions: Dimerization and other intermolecular reactions can compete with the desired intramolecular cyclization, especially when forming larger rings.[19]
-
Work-up and Purification: Neutralization of the strong base and subsequent purification of the β-keto ester can be challenging.
Conclusion
The scale-up synthesis of 2-azaspiro[4.6]undecane is a challenging yet achievable goal. A thorough understanding of the reaction mechanisms, careful control of reaction parameters, and a proactive approach to troubleshooting are essential for success. This guide provides a framework for navigating the common pitfalls associated with the synthesis of this important spirocyclic scaffold. By leveraging the information presented here, researchers and process chemists can develop robust and scalable synthetic routes for the production of 2-azaspiro[4.6]undecane.
References
-
Master Organic Chemistry. Beckmann Rearrangement. [Link]
-
Organic Chemistry Portal. Beckmann Rearrangement. [Link]
- Gawande, M. B., et al. (2019). Beckmann rearrangement catalysis: a review of recent advances. RSC Advances, 9(46), 26855-26885.
-
Chemistry LibreTexts. Beckmann Rearrangement. (2023, January 22). [Link]
-
Wikipedia. Beckmann rearrangement. [Link]
-
MDPI. Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature. [Link]
-
Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]
-
IRIS. The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond. [Link]
- Nicola, T., et al. (2005). First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. Organic Process Research & Development, 9(4), 467-471.
-
MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
Reddit. Reductive amination difficulties - poor conversion. [Link]
- Google Patents.
- Royal Society of Chemistry. Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(30), 10134-10173.
-
YouTube. Dieckmann Condensation Reaction Mechanism. [Link]
-
Wikipedia. Ring-closing metathesis. [Link]
-
Organic Letters. A Rapid and Simple Cleanup Procedure for Metathesis Reactions. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. [Link]
- ACS Publications. Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 20(7), 1212-1228.
- ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 181-202.
- National Institutes of Health. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters, 14(17), 4446-4449.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
- ACS Publications. Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst. ACS Sustainable Chemistry & Engineering, 11(48), 17359-17367.
- ResearchGate.
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
- Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle.
-
Wikipedia. Cyclohexanone oxime. [Link]
- Royal Society of Chemistry. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry, 15(43), 9174-9178.
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
- National Institutes of Health. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 12, 2396-2431.
- ResearchGate.
- Royal Society of Chemistry.
- Sci-Hub. Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379-12388.
- Organic Reactions.
-
YouTube. Cyclohexanone Oxime: Organic Synthesis. [Link]
- Journal of Organic and Pharmaceutical Chemistry.
- PubMed. Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. ChemSusChem, 16(24), e202301091.
- ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane.
- Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 260-267.
- National Institutes of Health. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Accounts of Chemical Research, 37(10), 751-760.
- ResearchGate. Accelerating Spirocyclic Polyketide Synthesis using Flow Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Beckmann rearrangement catalysis: a review of recent advances - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. Beckmann Rearrangement [organic-chemistry.org]
- 9. Ring Closing Metathesis [organic-chemistry.org]
- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. React App [pmc.umicore.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Dieckmann Condensation [organic-chemistry.org]
- 18. organicreactions.org [organicreactions.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of 2-Azaspiro[4.6]undecane
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-azaspiro[4.6]undecane. As a valuable spirocyclic scaffold in medicinal chemistry, its efficient synthesis is crucial. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity.
I. Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing 2-azaspiro[4.6]undecane?
A common and reliable strategy involves a four-step sequence:
-
Synthesis of Spiro[4.6]undecan-2-one: Creation of the spirocyclic ketone precursor.
-
Oximation: Conversion of the ketone to its corresponding oxime.
-
Beckmann Rearrangement: Acid-catalyzed rearrangement of the oxime to the lactam, 2-azaspiro[4.6]undecan-3-one.[1][2][3][4]
-
Lactam Reduction: Reduction of the lactam to the target saturated cyclic amine, 2-azaspiro[4.6]undecane.
Q2: My overall yield is consistently low. What are the most critical steps to optimize?
Low overall yield can often be attributed to inefficiencies in the Beckmann rearrangement and the final lactam reduction. The Beckmann rearrangement is sensitive to reaction conditions and can be prone to side reactions like fragmentation.[4] The choice of reducing agent and the reaction conditions for the lactam reduction are critical for achieving high conversion and purity.
Q3: What are the expected physical properties of 2-azaspiro[4.6]undecane?
2-Azaspiro[4.6]undecane is a cyclic amine. Its physical properties are not extensively documented in publicly available literature, but based on its structure, it is expected to be a liquid or a low-melting solid at room temperature and soluble in common organic solvents.
Q4: How can I effectively monitor the progress of each reaction step?
Thin Layer Chromatography (TLC) is a versatile technique for monitoring the consumption of starting materials and the formation of products in each step. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to track the reaction progress and identify intermediates and byproducts. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential.
II. Troubleshooting Guides
This section provides detailed troubleshooting for each step of the proposed synthetic route.
Step 1: Synthesis of Spiro[4.6]undecan-2-one
This guide assumes the synthesis of the spiro ketone from commercially available starting materials, for instance, via a Robinson annulation or a similar cyclization strategy.
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is heated to the appropriate temperature for a sufficient duration as specified in the protocol. Monitor the reaction by TLC until the starting material is consumed. |
| Inactive reagents or catalyst. | Use freshly opened or purified reagents. Ensure any catalysts are of the correct grade and handled under appropriate conditions (e.g., inert atmosphere if required). | |
| Formation of multiple byproducts | Non-specific reactions due to incorrect stoichiometry or reaction conditions. | Carefully control the stoichiometry of the reactants. Optimize the reaction temperature; sometimes lowering the temperature can improve selectivity. |
| Difficult purification | Co-eluting impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if baseline separation is not achieved. Recrystallization of the product, if it is a solid, can also be an effective purification method. |
Step 2: Oximation of Spiro[4.6]undecan-2-one
| Problem | Potential Cause | Recommended Solution |
| Incomplete conversion to the oxime | Insufficient hydroxylamine hydrochloride or base. | Use a slight excess of hydroxylamine hydrochloride and ensure the complete dissolution and reaction by adjusting the amount of base (e.g., sodium acetate, pyridine). |
| Reaction equilibrium not driven to completion. | Ensure the pH of the reaction mixture is appropriately controlled (typically weakly acidic to neutral) to favor oxime formation. | |
| Formation of E/Z isomers of the oxime | The formation of both E and Z isomers is common for unsymmetrical ketones. | While often difficult to prevent, the ratio of isomers may be influenced by the reaction solvent and temperature. For the subsequent Beckmann rearrangement, it is often not necessary to separate the isomers, as one may rearrange preferentially or the non-rearranging isomer can sometimes be isomerized under the reaction conditions. |
Step 3: Beckmann Rearrangement of Spiro[4.6]undecan-2-one Oxime
The Beckmann rearrangement is a critical step where yield and purity can be significantly impacted. The reaction involves the acid-catalyzed rearrangement of the oxime to the corresponding lactam.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the lactam, 2-azaspiro[4.6]undecan-3-one | Beckmann Fragmentation: This is a common side reaction, especially with substrates that can form stable carbocations.[4] | Carefully select the acid catalyst and solvent. Polyphosphoric acid (PPA) or Eaton's reagent can be effective. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize fragmentation. |
| Incomplete Reaction: Insufficient acid strength or reaction time. | Use a stronger acid catalyst or increase the reaction temperature cautiously, while monitoring for byproduct formation by TLC. | |
| Formation of a nitrile byproduct | This can arise from the Beckmann fragmentation pathway. | Optimize the reaction conditions as described above to favor the rearrangement pathway. |
| Product is an inseparable mixture of regioisomers | If the migrating group is not strongly biased, a mixture of lactams can be formed. | For spiro[4.6]undecan-2-one oxime, the migration of the larger cycloheptyl group is generally favored, leading to the desired 2-azaspiro[4.6]undecan-3-one. If regioisomers are a significant issue, careful selection of the reaction conditions (acid, temperature) may influence the migratory aptitude of the groups. |
| Oily or dark-colored crude product | Polymerization or decomposition of starting material or product under strong acid conditions. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Add the oxime to the pre-heated acid in a controlled manner to avoid localized overheating. |
Step 4: Reduction of 2-Azaspiro[4.6]undecan-3-one
The final step involves the reduction of the lactam to the target amine.
| Problem | Potential Cause | Recommended Solution |
| Low yield of 2-azaspiro[4.6]undecane | Incomplete Reduction: The reducing agent is not strong enough or an insufficient amount was used. | Use a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[5][6] Ensure a sufficient molar excess of the reducing agent is used. |
| Over-reduction or side reactions: Some reducing agents can cleave the ring system under harsh conditions. | Control the reaction temperature carefully, often starting at a low temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature. | |
| Difficult work-up and purification | Emulsion formation during the aqueous work-up of LiAlH₄ reactions. | Follow a standard Fieser work-up procedure (sequential addition of water, aqueous NaOH, and then more water) to precipitate the aluminum salts, which can then be filtered off. |
| The product is volatile and lost during solvent removal. | Use a rotary evaporator at a reduced temperature and pressure. For highly volatile amines, consider extraction into an acidic aqueous solution and then re-basifying and extracting into a low-boiling organic solvent. | |
| Product is contaminated with unreacted lactam | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. If necessary, a second portion of the reducing agent can be added. |
III. Experimental Protocols
Protocol 1: Synthesis of 2-Azaspiro[4.6]undecan-3-one via Beckmann Rearrangement
-
Oxime Formation:
-
To a solution of spiro[4.6]undecan-2-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime.
-
-
Beckmann Rearrangement:
-
Caution: This reaction should be performed in a well-ventilated fume hood.
-
To pre-heated polyphosphoric acid (PPA) at 80-100 °C, add the crude spiro[4.6]undecan-2-one oxime portion-wise with vigorous stirring.
-
Maintain the temperature for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a strong base (e.g., NaOH pellets or a concentrated solution) while cooling in an ice bath.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude lactam by column chromatography on silica gel.
-
Protocol 2: Reduction of 2-Azaspiro[4.6]undecan-3-one to 2-Azaspiro[4.6]undecane
-
Caution: LiAlH₄ is a highly reactive and flammable reagent. All operations should be conducted under an inert atmosphere (nitrogen or argon) in anhydrous solvents.
-
To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2-azaspiro[4.6]undecan-3-one (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.
-
Wash the filter cake thoroughly with THF.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude 2-azaspiro[4.6]undecane.
-
Purify the product by distillation under reduced pressure or by column chromatography on silica gel (using a solvent system containing a small amount of a volatile amine, such as triethylamine, to prevent tailing).
IV. Visualizations
Synthetic Workflow Diagram
Caption: Synthetic pathway for 2-azaspiro[4.6]undecane.
Beckmann Rearrangement Troubleshooting Logic
Caption: Troubleshooting logic for low yield in Beckmann rearrangement.
V. References
Sources
- 1. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Bioisosteric Replacement of Piperidine with 2-Azaspiro[4.6]undecane
In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous scaffold, present in a vast number of clinically approved drugs.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including high chemical stability and the ability to modulate lipophilicity and solubility. However, the very features that make piperidine attractive can also present challenges, particularly concerning metabolic stability. The functionalization of positions adjacent to the nitrogen atom can significantly impact its metabolic fate.[2] This has driven the exploration of bioisosteric replacements—the substitution of a moiety with another that retains similar biological activity but possesses altered physicochemical properties.
This guide provides an in-depth comparison of piperidine and a promising, more three-dimensional bioisostere: 2-azaspiro[4.6]undecane. We will delve into the causal reasoning behind this strategic replacement, comparing physicochemical properties, outlining synthetic protocols, and providing methodologies for a head-to-head experimental evaluation. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge to assess when and why this spirocyclic scaffold can be a superior alternative to the classical piperidine ring.
Spirocyclic heterocycles are increasingly valuable tools in drug discovery as they expand three-dimensional chemical space.[1] Shifting from planar, aromatic structures to molecules with a higher fraction of sp3-hybridized carbons generally correlates with improved physicochemical and pharmacokinetic profiles, including enhanced solubility and metabolic stability.[3]
The Rationale: A Physicochemical Comparison
The decision to replace a piperidine core with 2-azaspiro[4.6]undecane is rooted in the desire to modulate key molecular properties that govern a drug's efficacy, safety, and pharmacokinetic profile. The rigid, three-dimensional nature of the spirocycle offers distinct advantages over the more flexible piperidine ring.[3]
Caption: Conceptual diagram of the bioisosteric replacement.
Below is a comparative analysis of the critical physicochemical parameters.
| Property | Piperidine | 2-Azaspiro[4.6]undecane | Rationale for Change |
| Molecular Weight | 85.15 g/mol | 153.28 g/mol | Increased molecular weight and carbon count. |
| logP (Lipophilicity) | ~1.1 | Higher | The addition of a cycloheptane ring generally increases lipophilicity. This can enhance membrane permeability but may need to be balanced to control overall drug properties. |
| pKa (Basicity) | ~11.2 | ~10.5 - 11.0 | The basicity is generally expected to be similar or slightly lower, maintaining the ability to form key salt-bridge interactions with biological targets.[4] |
| Solubility | High | Moderate to High | While increased lipophilicity can decrease aqueous solubility, the 3D spirocyclic structure can disrupt crystal packing, sometimes leading to improved solubility.[3][5] |
| Fraction of sp³ carbons (Fsp³) | 1.0 | 1.0 | Both are fully saturated, but the spirocycle introduces greater three-dimensionality. |
| Metabolic Stability | Variable; prone to oxidation at carbons α to the nitrogen. | Generally enhanced. | The quaternary spirocyclic carbon is sterically hindered and not susceptible to oxidation. This blocks a common metabolic pathway, often improving metabolic stability.[2][3] |
| Conformational Rigidity | Flexible (chair/boat conformations) | Rigid | The locked conformation can lead to a more precise orientation of substituents, potentially increasing binding affinity and selectivity for the target protein.[3] |
Synthesis of a Key Intermediate: N-Boc-2-azaspiro[4.6]undecane
A robust and scalable synthesis is paramount for the practical application of any building block in drug discovery. Below is a representative protocol for the synthesis of the N-Boc protected 2-azaspiro[4.6]undecane, a versatile intermediate for further elaboration. This multi-step synthesis leverages common and reliable chemical transformations.
Caption: Synthetic workflow for N-Boc-2-azaspiro[4.6]undecane.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-cycloheptylideneacetate
-
To a stirred suspension of (carbethoxymethylene)triphenylphosphorane (1.1 eq) in dry toluene, add cycloheptanone (1.0 eq) under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux for 12-16 hours, monitoring by TLC for the consumption of the ketone.
-
Cool the mixture to room temperature and filter to remove triphenylphosphine oxide.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the product as a clear oil.
Step 2: Synthesis of Ethyl 2-(1-(nitromethyl)cycloheptyl)acetate
-
Dissolve ethyl 2-cycloheptylideneacetate (1.0 eq) in nitromethane (5.0 eq).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with 1M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Step 3 & 4: Synthesis of 2-Azaspiro[4.6]undecan-3-one (Lactam Formation via Reduction and Cyclization)
-
Dissolve the nitro-ester from the previous step in ethanol.
-
Add Raney Nickel (catalytic amount) to the solution.
-
Hydrogenate the mixture in a Parr apparatus under 50 psi of H₂ for 12 hours.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate.
-
Dissolve the resulting crude amino-ester in toluene and heat to reflux for 18 hours to effect cyclization to the lactam.
-
Cool and concentrate the solvent to obtain the crude lactam, which can be purified by crystallization or chromatography.
Step 5: Reduction to 2-Azaspiro[4.6]undecane
-
To a solution of lithium aluminum hydride (LiAlH₄) (2.0 eq) in dry THF at 0 °C, add a solution of the lactam (1.0 eq) in dry THF dropwise.
-
Heat the mixture to reflux for 6 hours.
-
Cool to 0 °C and quench the reaction carefully by sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting solids and wash with THF. Concentrate the filtrate to yield the crude amine.
Step 6: N-Boc Protection
-
Dissolve the crude 2-azaspiro[4.6]undecane in dichloromethane (DCM).
-
Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq).
-
Stir at room temperature for 4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to afford the final product, N-Boc-2-azaspiro[4.6]undecane.
Comparative Experimental Evaluation
To objectively compare the performance of the 2-azaspiro[4.6]undecane analogue against its parent piperidine compound, a series of standardized in vitro assays are essential. The following protocols for determining binding affinity and metabolic stability are foundational in drug discovery.
Caption: Workflow for comparative experimental evaluation.
A. Protocol: GPCR Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a G-protein-coupled receptor (GPCR). Radioligand binding is considered a gold standard method for this purpose.[6]
Objective: To determine and compare the inhibitory constant (Ki) of the piperidine compound and its azaspiro analogue.
Materials:
-
Cell membranes expressing the target GPCR.
-
Radioligand specific for the target GPCR (e.g., [³H]-ligand).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Test compounds (piperidine and azaspiro analogues, serially diluted).
-
Non-specific binding (NSB) control (a high concentration of a known unlabeled ligand).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and microplate scintillation counter.
Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either vehicle (for total binding), the NSB control, or serial dilutions of the test compounds.
-
Incubation: Initiate the binding reaction by adding the GPCR-containing cell membranes to each well. Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Punch the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the total binding and non-specific binding.
-
Plot percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the radioligand is displaced).
-
Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. Protocol: In Vitro Metabolic Stability Assay
This assay assesses the rate at which a compound is metabolized by liver enzymes, typically by incubating it with liver microsomes, which are rich in cytochrome P450 enzymes.[7]
Objective: To determine the in vitro half-life (T½) and intrinsic clearance (CLint) of the piperidine and azaspiro compounds.
Materials:
-
Pooled liver microsomes (human, rat, or mouse).
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Test compounds (1 µM stock solution).
-
Acetonitrile with an internal standard (for reaction quenching and sample analysis).
-
LC-MS/MS system for quantification.
Methodology:
-
Incubation Preparation: In a 96-well plate, pre-warm the liver microsomes and phosphate buffer to 37°C.
-
Initiate Reaction: Add the test compound to the microsome-buffer mixture and pre-incubate for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a separate plate containing ice-cold acetonitrile with an internal standard. The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.
-
Quantification: Analyze the samples using a calibrated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (T½) using the equation: T½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the equation: CLint = (0.693 / T½) * (incubation volume / mg of microsomal protein).
-
Case Study: Comparative Performance Data
To illustrate the potential outcomes, consider the following hypothetical data for a matched pair of compounds targeting a GPCR.
| Parameter | Compound A (Piperidine) | Compound B (2-Azaspiro[4.6]undecane) | Interpretation |
| Binding Affinity (Ki) | 15 nM | 12 nM | The azaspiro analogue shows slightly improved or maintained binding affinity, suggesting the rigidified scaffold presents the key binding motifs in an optimal orientation. |
| Metabolic Half-Life (T½, HLM) | 8 minutes | 45 minutes | A significant increase in metabolic stability is observed. This supports the hypothesis that blocking the α-carbon oxidation pathway on the piperidine ring enhances the compound's half-life.[2] |
| Intrinsic Clearance (CLint, HLM) | 173 µL/min/mg | 31 µL/min/mg | The lower intrinsic clearance for the azaspiro compound is consistent with its longer half-life and indicates a much slower rate of metabolism by liver enzymes. |
| Calculated logP | 2.8 | 3.5 | The increased lipophilicity is expected but needs to be monitored to avoid potential off-target effects or poor solubility. |
In this case, the bioisosteric replacement successfully addressed the metabolic liability of the parent compound while maintaining, or even slightly improving, the target potency. This is a highly desirable outcome in lead optimization.
Conclusion and Future Outlook
The bioisosteric replacement of a piperidine ring with 2-azaspiro[4.6]undecane represents a powerful strategy in modern drug design. The primary driver for this substitution is the potential to enhance metabolic stability by introducing a sterically shielded quaternary spiro-center, thereby blocking common sites of metabolism.[2][3] Furthermore, the inherent three-dimensionality and conformational rigidity of the spirocyclic scaffold can lead to improved binding affinity and selectivity.[5]
However, this is not a universal solution. The increased lipophilicity and molecular weight associated with the 2-azaspiro[4.6]undecane core must be carefully managed within the context of the overall molecular design to maintain drug-like properties. The synthetic complexity is also a practical consideration, as the construction of spirocycles is often more involved than that of simple heterocyles.
By employing the rigorous comparative evaluations outlined in this guide—from physicochemical property analysis to in vitro assays for binding and metabolism—researchers can make data-driven decisions. This allows for the rational design of next-generation therapeutics with potentially superior pharmacokinetic profiles and overall performance, ultimately accelerating the journey from a promising hit to a viable drug candidate.
References
- Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes - ChemRxiv.
- 2-benzyl-2-azaspiro[4.6]undecan-3-one - Chemical Synthesis Database.
- Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing).
- Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents - PubMed.
- Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials | Journal of Medicinal Chemistry - ACS Publications.
- Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online.
- Binding kinetics of ligands acting at GPCRs - PMC - PubMed Central - NIH.
- (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0 - ResearchGate.
- Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - MDPI.
- Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... - ResearchGate.
- 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - Enamine.
- GPCR Radioligand Binding - Robust Assays, Fast Results - Eurofins Discovery.
- Spirocyclic Piperidine Bioisostere - Enamine.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central.
- 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed.
- Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - ResearchGate.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
- GPCR Membrane Ligand Binding Assay Development - Multispan, Inc.
- 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation | Request PDF - ResearchGate.
- Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - MDPI.
- (PDF) Beyond Bioisosterism: New Concepts in Drug Discovery - ResearchGate.
- Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors.
- Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus - Hong Lab MIT.
- Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation | ACS Omega - ACS Publications.
- GPCR Binding Assay - Creative Proteomics.
- Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo.
- Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC - NIH.
- 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine.
- Spirocyclic Piperidines in Drug Discovery - PharmaBlock.
- Facile synthesis of 2-azaspiro[3.4]octane - PubMed.
- Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC - NIH.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies - Benchchem.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. multispaninc.com [multispaninc.com]
- 7. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of 2-Azaspiro[4.6]undecane and 2-Azaspiro[4.5]decane Scaffolds
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved pharmacological properties is perpetual. Azaspirocycles, with their rigid yet complex spatial arrangement, have emerged as privileged structures in the design of therapeutic agents. This guide provides a comparative overview of the bioactivity of two closely related azaspirocyclic systems: 2-azaspiro[4.6]undecane and 2-azaspiro[4.5]decane. While the latter has been more extensively explored, this document aims to synthesize the available data and provide a forward-looking perspective on the potential of the less-studied undecane analog.
Structural and Conformational Considerations: The Impact of Ring Size
The fundamental difference between 2-azaspiro[4.6]undecane and 2-azaspiro[4.5]decane lies in the size of the carbocyclic ring fused to the pyrrolidine core. The former incorporates a seven-membered cycloheptane ring, while the latter features a six-membered cyclohexane ring. This seemingly subtle variation has profound implications for the molecule's conformational flexibility and, consequently, its interaction with biological targets.
The cyclohexane ring in the 2-azaspiro[4.5]decane scaffold predominantly adopts a stable chair conformation. This rigidity can be advantageous in pre-organizing substituents in a defined spatial orientation for optimal receptor binding, potentially leading to higher affinity and selectivity. Conversely, the cycloheptane ring of the 2-azaspiro[4.6]undecane is significantly more flexible, capable of adopting multiple low-energy conformations such as the chair and boat forms. This increased conformational dynamism can be a double-edged sword; it may allow the molecule to adapt to a wider range of binding pockets, but it can also come with an entropic penalty upon binding, potentially lowering affinity.
Figure 1: Conceptual comparison of the structural implications of the different ring sizes in the two azaspirocyclic scaffolds.
Comparative Bioactivity Profile: A Look at the Evidence
The Well-Characterized 2-Azaspiro[4.5]decane Scaffold
The 2-azaspiro[4.5]decane core is a component of numerous biologically active compounds, demonstrating a wide range of pharmacological effects.
Table 1: Reported Bioactivities of 2-Azaspiro[4.5]decane Derivatives
| Derivative Class | Biological Target/Activity | Reported Potency (Example) | Reference(s) |
| 1,4-Dioxa-8-azaspiro[4.5]decane derivatives | Sigma-1 (σ1) Receptor Ligands | Ki = 5.4 ± 0.4 nM | [1] |
| 2,8-Diazaspiro[4.5]decan-1-one derivatives | RIPK1 Kinase Inhibitors | IC50 = 92 nM | [2] |
| 1-Thia-4-azaspiro[4.5]decane derivatives | Anticancer (HepG-2, PC-3, HCT116 cells) | Moderate to high inhibition | [3] |
| 3-Azaspiro[5.5]undecane derivatives (related scaffold) | Influenza A M2 Proton Channel Inhibitors | IC50 = 0.92 µM | [4] |
As evidenced in Table 1, derivatives of 2-azaspiro[4.5]decane have shown potent activity as ligands for G-protein coupled receptors (GPCRs) like the sigma-1 receptor, as inhibitors of enzymes such as RIPK1 kinase, and as cytotoxic agents against cancer cell lines. This highlights the versatility of this scaffold in presenting pharmacophoric elements in a manner conducive to interacting with diverse biological targets.
The Enigmatic 2-Azaspiro[4.6]undecane Scaffold
In stark contrast to its smaller analog, the bioactivity of 2-azaspiro[4.6]undecane derivatives is significantly less documented in publicly accessible literature. While chemical suppliers list the parent compound and some simple derivatives, detailed biological studies are scarce. This represents a significant knowledge gap and an opportunity for novel discoveries in medicinal chemistry.
Based on the principles of structure-activity relationships (SAR), we can hypothesize how the larger cycloheptane ring might influence bioactivity:
-
Exploration of Larger Binding Pockets: The increased conformational flexibility of the undecane scaffold could allow its derivatives to access and bind to larger, more accommodating receptor pockets that may not be optimally targeted by the more rigid decane analogs.
-
Modulation of Physicochemical Properties: The addition of a methylene unit in the carbocyclic ring will increase the lipophilicity (logP) of the molecule. This can impact its solubility, membrane permeability, and metabolic stability, which are critical parameters in drug development.
-
Potential for Novel Pharmacological Profiles: The unique conformational landscape of the 2-azaspiro[4.6]undecane scaffold may lead to derivatives with entirely new pharmacological profiles or improved selectivity for existing targets.
Experimental Protocols for Bioactivity Assessment
To facilitate the comparative evaluation of novel derivatives of both scaffolds, this section outlines standard experimental protocols for assessing common biological activities.
Sigma-1 Receptor Binding Assay
This assay is crucial for identifying and characterizing ligands that interact with the sigma-1 receptor, a target for which 2-azaspiro[4.5]decane derivatives have shown high affinity.
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor through competitive radioligand binding.
Materials:
-
Membrane homogenates from cells expressing the human sigma-1 receptor.
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific binding determinant: Haloperidol.
-
Assay buffer: Tris-HCl buffer, pH 8.0.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, combine the membrane homogenate, varying concentrations of the test compound, and a fixed concentration of [³H]-(+)-pentazocine.
-
For the determination of non-specific binding, a separate set of wells should contain the membrane homogenate, radioligand, and a high concentration of haloperidol.
-
Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Figure 2: Workflow for a competitive radioligand binding assay for the sigma-1 receptor.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HepG2, MDA-MB-231, HeLa).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Figure 3: General workflow for an MTT-based in vitro cytotoxicity assay.
Conclusion and Future Directions
The 2-azaspiro[4.5]decane scaffold has proven to be a valuable building block in medicinal chemistry, leading to the development of potent modulators of various biological targets. In contrast, the 2-azaspiro[4.6]undecane framework remains largely unexplored, presenting a fertile ground for the discovery of novel bioactive compounds.
The key structural difference—the size and flexibility of the carbocyclic ring—suggests that these two scaffolds may exhibit distinct pharmacological profiles. The greater conformational freedom of the undecane ring system could be leveraged to design ligands for targets with larger or more dynamic binding sites.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 2-azaspiro[4.6]undecane derivatives. A head-to-head comparison of the bioactivity of structurally analogous decane and undecane derivatives against a panel of relevant biological targets would be highly informative. Such studies will not only fill a significant gap in our understanding of azaspirocycle SAR but also potentially unlock new avenues for the development of next-generation therapeutics.
References
-
Zhen, X., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6113-6126. Available from: [Link]
-
Liu, G., et al. (2020). Structure–property relationships of responsive doubly-threaded slide-ring polycatenane networks. Chemical Science, 11(38), 10467-10475. Available from: [Link]
-
Al-Taei, A. H. M. J. (2012). The Effect of Ring Size on the Biological Activity of Nitrogen Containing Compounds. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 12(2), 1-8. Available from: [Link]
-
PubChem. 2-Azaspiro[4.6]undecane. National Center for Biotechnology Information. Available from: [Link]
-
De Koning, C. B., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC advances, 7(40), 24939-24965. Available from: [Link]
-
Sriram, K., & Insel, P. A. (2018). G protein-coupled receptors as targets for approved drugs: how many targets and how many drugs?. Molecular pharmacology, 93(4), 251-258. Available from: [Link]
-
Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 60, 116686. Available from: [Link]
-
Trzaskowski, B., et al. (2012). Action of novel psychoactive substances: the importance of G protein-coupled receptors. Current opinion in pharmacology, 12(3), 327-334. Available from: [Link]
-
Kandeel, M., et al. (2021). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 26(21), 6423. Available from: [Link]
-
Hong, M., et al. (2009). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society, 131(4), 1545-1554. Available from: [Link]
-
Zhang, Y., et al. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 26(16), 4995. Available from: [Link]
-
Ghorab, M. M., et al. (2011). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study. Archiv der Pharmazie, 344(12), 803-811. Available from: [Link]
Sources
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. meihonglab.com [meihonglab.com]
The Spirocyclic Advantage: A Comparative Guide to the Pharmacokinetic Profiling of 2-Azaspiro[4.6]undecane-Based Compounds
For Immediate Release
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning their attention to three-dimensional molecular architectures. Among these, the 2-azaspiro[4.6]undecane scaffold and its analogs have emerged as a promising class of compounds. Their inherent rigidity and unique spatial arrangement of substituents offer the potential for enhanced target engagement and superior pharmacokinetic properties compared to traditional flat, aromatic structures. This guide provides a comprehensive comparison of the pharmacokinetic profiling of 2-azaspiro[4.6]undecane-based compounds against their non-spirocyclic alternatives, supported by experimental data and detailed methodologies.
The Rationale for Embracing Spirocycles in Drug Discovery
The introduction of a spirocyclic core, such as the 2-azaspiro[4.6]undecane system, imparts several desirable physicochemical properties that can translate into a more favorable pharmacokinetic profile. Shifting from planar structures to sp³-hybridized-rich spirocycles generally correlates with improved solubility, enhanced metabolic stability, and reduced lipophilicity.[1] This three-dimensional framework can also lock the conformation of a molecule, optimizing its interaction with biological targets and potentially leading to improved potency and selectivity.[2]
The 2-azaspiro[4.6]undecane scaffold, a subtype of azaspirocycles, is particularly noteworthy. The presence of the nitrogen atom provides a handle for further chemical modification and can influence the compound's basicity and solubility. These characteristics are critical in the design of orally bioavailable drugs that can effectively navigate the physiological barriers of the human body.
A Head-to-Head Comparison: Spirocyclic vs. Non-Spirocyclic Analogs
While specific pharmacokinetic data for compounds containing the exact 2-azaspiro[4.6]undecane scaffold remains limited in publicly accessible literature, valuable insights can be gleaned from closely related analogs. A study on spiro[4.6]undecane-2-carboxylic acid, a non-nitrogenous counterpart, revealed distinct pharmacokinetic behavior when compared to the non-spirocyclic anticonvulsant, valproate, in rats.[3] The spiro compound exhibited dose-dependent clearance, suggesting a different elimination pathway, and lacked the enterohepatic recirculation observed with valproate.[3] This highlights the significant impact of the spirocyclic core on a molecule's disposition in the body.
Furthermore, research on other spirocyclic piperidine derivatives has demonstrated tangible improvements in pharmacokinetic parameters. For instance, spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors showed a lower clearance rate, an increased half-life, and higher overall exposure (AUC) after both intravenous and oral administration compared to their non-spirocyclic counterparts.[4]
The well-known anxiolytic drug, Buspirone, which incorporates an 8-azaspiro[4.5]decane-7,9-dione moiety, provides a real-world example of the clinical application of a related spirocyclic scaffold. Although its oral bioavailability is low due to extensive first-pass metabolism, it possesses a relatively short half-life of about 2.5 hours and a large volume of distribution, indicating good tissue penetration.
A comparative analysis of key pharmacokinetic parameters is presented below:
| Parameter | 2-Azaspiro[4.6]undecane Analogs (Expected) | Non-Spirocyclic Alternatives (Observed) | Supporting Evidence |
| Aqueous Solubility | Generally Higher | Variable, often lower for flat, lipophilic structures | Spirocyclic scaffolds tend to have higher aqueous solubility. |
| Metabolic Stability | Generally Higher | Often susceptible to metabolism at flexible linkers | The rigid spirocyclic core can shield metabolically labile sites. |
| Oral Bioavailability | Potentially Improved | Highly variable, can be limited by low solubility and high first-pass metabolism | Improved solubility and metabolic stability can contribute to higher bioavailability. |
| Clearance | Potentially Lower | Variable | Spiro[chromane-2,4'-piperidine] analogs showed lower clearance.[4] |
| Half-life (t½) | Potentially Longer | Variable | Spiro[chromane-2,4'-piperidine] analogs exhibited an increased half-life.[4] |
| Volume of Distribution (Vd) | Generally Large | Variable | The three-dimensional structure can facilitate better tissue distribution. |
Experimental Protocols for Comprehensive Pharmacokinetic Profiling
A thorough evaluation of the pharmacokinetic properties of 2-azaspiro[4.6]undecane-based compounds requires a combination of in vitro and in vivo studies.
In Vitro ADME Assays
Early-stage in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays are crucial for identifying promising candidates and flagging potential liabilities.
1. Aqueous Solubility:
-
Method: Thermodynamic or kinetic solubility assays.
-
Procedure: A stock solution of the test compound in DMSO is added to an aqueous buffer at various pH values (e.g., 4.0, 7.4, 9.0). The solution is shaken for a set period (e.g., 24 hours for thermodynamic solubility) and then filtered. The concentration of the dissolved compound in the filtrate is determined by LC-MS/MS.
2. Membrane Permeability:
-
Method: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assay.
-
Procedure (PAMPA): A lipid-impregnated artificial membrane separates a donor compartment (containing the test compound) from an acceptor compartment. After an incubation period, the concentration of the compound in both compartments is measured to determine the permeability coefficient.
3. Metabolic Stability:
-
Method: Incubation with liver microsomes or hepatocytes.
-
Procedure: The test compound is incubated with liver microsomes (from human or animal species) in the presence of NADPH. Aliquots are taken at different time points, and the reaction is quenched. The remaining concentration of the parent compound is quantified by LC-MS/MS to determine the rate of metabolism.
4. Plasma Protein Binding:
-
Method: Equilibrium dialysis or ultracentrifugation.
-
Procedure (Equilibrium Dialysis): A semi-permeable membrane separates a compartment containing the test compound in plasma from a buffer-only compartment. The system is allowed to reach equilibrium, and the concentration of the compound in both compartments is measured to calculate the percentage of protein binding.
Experimental Workflow for In Vitro ADME Profiling
A streamlined workflow for the in vitro ADME profiling of drug candidates.
In Vivo Pharmacokinetic Studies
Following promising in vitro data, in vivo studies in animal models (e.g., rats, mice) are conducted to determine the pharmacokinetic profile of the compound.
1. Animal Dosing and Sampling:
-
Administration: The test compound is administered intravenously (IV) and orally (PO) to different groups of animals.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing. Plasma is separated by centrifugation.
2. Bioanalytical Method:
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices.
-
Procedure: Plasma samples are processed (e.g., protein precipitation or solid-phase extraction) to remove interferences. The extracted samples are then injected into the LC-MS/MS system for quantification against a standard curve.
3. Pharmacokinetic Parameter Calculation:
-
Non-compartmental analysis of the plasma concentration-time data is used to calculate key parameters such as:
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.
-
Logical Flow of a Preclinical Pharmacokinetic Study
A sequential diagram illustrating the key stages of an in vivo pharmacokinetic study.
Conclusion: The Path Forward for 2-Azaspiro[4.6]undecane-Based Therapeutics
The strategic incorporation of the 2-azaspiro[4.6]undecane scaffold represents a compelling approach to overcoming the pharmacokinetic challenges often encountered in drug discovery. The available evidence from closely related spirocyclic systems strongly suggests that this chemical motif can confer advantageous ADME properties, leading to compounds with improved solubility, metabolic stability, and oral bioavailability.
While further studies are needed to generate a comprehensive pharmacokinetic database for a wider range of 2-azaspiro[4.6]undecane derivatives, the foundational principles and experimental methodologies outlined in this guide provide a robust framework for their evaluation. By leveraging a systematic and data-driven approach to pharmacokinetic profiling, researchers can unlock the full potential of this promising class of compounds in the development of next-generation therapeutics.
References
-
PubMed. (n.d.). Pharmacokinetics and pharmacodynamics of valproate analogues in rats. I. Spiro[4.6]undecane-2-carboxylic acid. Retrieved from [Link]
-
MDPI. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Retrieved from [Link]
-
PubMed. (n.d.). Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug. Retrieved from [Link]
-
PubMed. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Retrieved from [Link]
-
PubMed. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. Retrieved from [Link]
-
Hong Lab MIT. (n.d.). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Retrieved from [Link]
-
Cronicon. (2021). ADME Study of Azole Derivatives with SwissADME Online Tool. Retrieved from [Link]
-
PubMed. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]
-
ResearchGate. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved from [Link]
-
bepls. (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]
-
PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. Retrieved from [Link]
-
DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
-
PubMed. (n.d.). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Retrieved from [Link]
-
PubMed Central. (n.d.). Preclinical pharmacokinetics and in vitro ADME properties of PAT-1102: a novel HDAC inhibitor for cancer therapy. Retrieved from [Link]
-
PubMed Central. (n.d.). Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. Retrieved from [Link]
-
PubMed. (n.d.). In Vitro ADME Profiling Using High-Throughput Rapidfire Mass Spectrometry: Cytochrome p450 Inhibition and Metabolic Stability Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential Biological Targets Prediction, ADME Profiling, & Molecular Docking studies of Novel Steroidal Products from Cunninghamella Blakesleana. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, crystal structure, and ADME prediction studies of novel imidazopyrimidines as antibacterial and cytotoxic agents. Retrieved from [Link]
-
Figshare. (n.d.). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]
-
PubMed. (n.d.). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Retrieved from [Link]
Sources
- 1. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents [mdpi.com]
- 2. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
